Sincalide ammonium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSHPLUIPFDPM-ITZXPNBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H65N11O16S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Sincalide Ammonium on CCK-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide ammonium, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK-8), is a potent and selective agonist for the cholecystokinin-A (CCK-A) receptor.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the CCK-A receptor, the subsequent intracellular signaling cascades, and the physiological responses it elicits. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes to support research and drug development efforts in fields related to gastroenterology, neuroscience, and metabolic diseases.
Core Mechanism of Action: CCK-A Receptor Activation
Sincalide mimics the action of endogenous cholecystokinin by binding to and activating CCK receptors.[1][3] There are two main subtypes of CCK receptors, CCK-A and CCK-B, with sincalide exhibiting a significantly higher affinity for the CCK-A receptor, which is predominantly expressed in peripheral tissues such as the gallbladder, pancreas, and smooth muscle of the small intestine.[1] The CCK-A receptor is a G protein-coupled receptor (GPCR), and its activation by sincalide initiates a cascade of intracellular events that mediate the physiological effects of the compound.[2]
Signaling Pathways
The primary signaling pathway activated by sincalide binding to the CCK-A receptor involves the coupling to the Gq class of G proteins.[4] This initiates a well-characterized signaling cascade:
-
Gq Protein Activation: Upon sincalide binding, the CCK-A receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq protein. This involves the exchange of GDP for GTP on the α-subunit of the G protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
In addition to the canonical Gq pathway, the CCK-A receptor has been shown to be capable of coupling to other G protein subtypes, including Gs and Gi, suggesting a potential for signaling promiscuity that could contribute to the diverse physiological effects of CCK receptor agonists.[4]
Signaling Pathway of Sincalide at the CCK-A Receptor
Caption: Sincalide-induced CCK-A receptor signaling cascade.
Quantitative Data
The interaction of sincalide with the CCK-A receptor has been quantified in various experimental systems. The following tables summarize key quantitative parameters.
Table 1: Binding Affinity and Potency of Sincalide (CCK-8) at CCK Receptors
| Parameter | Value | Receptor Type | Cell Line/Tissue | Reference |
| IC50 | 0.11 nM | CCK Receptor | Not Specified | [2] |
| Kd | 1.9 nM | CCK Receptor | Not Specified | [2] |
| EC50 | 0.04 nM | CCK Receptor | Not Specified | [2] |
| EC50 | 4.17 x 10⁻¹⁰ M | CCK-A Receptor | HiTSeeker CCKAR Cell Line | [5] |
Table 2: Pharmacodynamic Effects of Sincalide in Humans
| Parameter | Value | Method | Reference |
| Time to Maximal Gallbladder Contraction | 5 to 15 minutes | Intravenous (bolus) injection of 0.02 mcg/kg | [2][6] |
| Satisfactory Gallbladder Contraction | ≥ 40% reduction in radiographic size | Intravenous (bolus) injection of 0.02 mcg/kg | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of sincalide on CCK-A receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of sincalide for the CCK-A receptor.
Objective: To determine the concentration of sincalide that inhibits 50% of the specific binding of a radiolabeled ligand to the CCK-A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CCK-A receptor.
-
Radiolabeled CCK-A receptor ligand (e.g., [³H]devazepide or [¹²⁵I]CCK-8).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of sincalide and a constant amount of cell membrane preparation in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the sincalide concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for determining sincalide binding affinity.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of sincalide to elicit a cellular response downstream of CCK-A receptor activation.
Objective: To determine the potency (EC50) of sincalide in stimulating an increase in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human CCK-A receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.
Protocol:
-
Cell Culture: Plate the CCK-A receptor-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Stimulation: Add varying concentrations of sincalide to the wells.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader or microscope.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of the logarithm of the sincalide concentration to generate a dose-response curve and determine the EC50 value.
Physiological Consequences of CCK-A Receptor Activation by Sincalide
The activation of CCK-A receptors by sincalide leads to several key physiological responses, primarily related to the digestive system.
-
Gallbladder Contraction: Sincalide is a potent stimulator of gallbladder smooth muscle contraction, leading to the release of bile into the small intestine.[2][3] This action is crucial for the digestion and absorption of fats. The signaling pathway in smooth muscle cells involves the calcium-calmodulin-dependent activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, leading to muscle contraction.[7][8][9][10]
-
Pancreatic Enzyme Secretion: Sincalide stimulates the secretion of digestive enzymes from the pancreatic acinar cells.[1][11] This process is also dependent on the increase in intracellular calcium, which triggers the fusion of zymogen granules with the apical membrane and the release of their enzymatic content into the pancreatic ducts.
-
Regulation of Gastric Emptying: Sincalide can delay gastric emptying by contracting the pyloric sphincter.[1]
Conclusion
This compound exerts its physiological effects through a well-defined mechanism of action centered on its high-affinity binding to and activation of the CCK-A receptor. This interaction triggers a Gq-mediated signaling cascade, leading to increased intracellular calcium and the activation of downstream effectors that ultimately result in gallbladder contraction and pancreatic enzyme secretion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the roles of the CCK-A receptor in health and disease and to develop novel therapeutics targeting this important receptor.
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Sincalide used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. Sincalide | C49H62N10O16S3 | CID 9833444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactome | Smooth Muscle Contraction [reactome.org]
- 8. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Processes for Initiating Smooth Muscle Contraction upon Neural Stimulation* | Semantic Scholar [semanticscholar.org]
- 11. Regulation of Pancreatic Secretion | Pancreapedia [pancreapedia.org]
Sincalide: A Technical Guide to its Molecular Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK), is a crucial tool in both clinical diagnostics and biomedical research.[1][2][3] Also known as CCK-8, it mimics the physiological actions of endogenous CCK, primarily through its interaction with cholecystokinin receptors. This technical guide provides an in-depth overview of the molecular structure and biological activity of sincalide, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to researchers and drug development professionals.
Molecular Structure
Sincalide is a linear octapeptide with a molecular formula of C49H62N10O16S3 and a molecular weight of approximately 1143.27 g/mol .[3] Its structure is fundamental to its biological function, featuring a critical post-translational modification essential for its potent activity.
Amino Acid Sequence: H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
A key feature of sincalide's structure is the sulfation of the tyrosine residue. This modification is critical for high-affinity binding to the cholecystokinin type 1 receptor (CCK1R) and, consequently, for its biological potency.[4] The C-terminus of the peptide is amidated.
| Property | Value |
| Molecular Formula | C49H62N10O16S3 |
| Molecular Weight | ~1143.27 g/mol |
| Amino Acid Sequence | Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 |
| Key Modifications | Sulfated Tyrosine, C-terminal Amidation |
Biological Activity
Sincalide exerts its physiological effects by acting as a potent and selective agonist at cholecystokinin receptors, with a significantly higher affinity for the CCK1 receptor subtype compared to the CCK2 receptor.[1] CCK1 receptors are predominantly located on gallbladder smooth muscle cells, pancreatic acinar cells, and in the gastrointestinal tract, which are the primary sites of sincalide's action.[1]
The principal biological activities of sincalide include:
-
Gallbladder Contraction: Sincalide stimulates the smooth muscle of the gallbladder, causing it to contract and release bile into the small intestine. This is its most prominent and clinically utilized effect.[1][5]
-
Pancreatic Enzyme Secretion: It stimulates pancreatic acinar cells to secrete digestive enzymes, including amylase, lipase, and proteases.[1]
-
Gastrointestinal Motility: Sincalide can delay gastric emptying and increase intestinal motility.[1]
Quantitative Biological Data
The following tables summarize the in vitro binding affinities and potency of sincalide (CCK-8) at human cholecystokinin receptors.
Table 1: Sincalide (CCK-8) Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Reference |
| CCK1 | Human | 0.28 | [6] |
Table 2: Sincalide (CCK-8) Functional Potency (IC50/EC50)
| Receptor | Species | Assay Type | Value (nM) | Parameter | Reference |
| CCK1 | Human | [125I]Bolton-Hunter CCK-8 displacement | 0.63 | IC50 | [6] |
| CCK1 | Human | [125I]Bolton-Hunter CCK-8 displacement | 1.32 | IC50 | [6] |
| CCK2 | Human | [Ca2+] mobilization | 0.05 | EC50 | [6] |
| CCK2 | Human | [125I]CCK-8 displacement | 0.09 | EC50 | [6] |
Signaling Pathway
Activation of the CCK1 receptor by sincalide initiates a well-defined intracellular signaling cascade. The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction.[8][9][10]
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sincalide - Wikipedia [en.wikipedia.org]
- 4. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Pancreatic Acinar Cell Response to Sincalide Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide (also known as cholecystokinin octapeptide, CCK-8) is a synthetic C-terminal octapeptide of cholecystokinin (CCK).[1][2] It functions as a potent cholecystopancreatic-gastrointestinal hormone peptide that mimics the physiological actions of endogenous CCK.[1][3] In a clinical and research context, Sincalide is primarily utilized to stimulate gallbladder contraction and pancreatic secretion for diagnostic purposes.[3][4][5] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cellular responses of pancreatic acinar cells following stimulation with Sincalide, offering detailed experimental protocols and quantitative data for researchers in the field.
Upon administration, Sincalide binds with high affinity to cholecystokinin-A (CCK-A) receptors located on the basolateral membrane of pancreatic acinar cells.[1] This ligand-receptor interaction initiates a cascade of intracellular signaling events, culminating in the secretion of digestive enzymes, such as amylase, lipase, and proteases, from the acinar cells into the pancreatic duct.[1][6] Understanding this intricate response is crucial for diagnosing pancreatic insufficiency, studying the pathophysiology of pancreatitis, and developing novel therapeutic agents targeting the exocrine pancreas.
Core Signaling Pathways in Acinar Cells
The physiological response of pancreatic acinar cells to Sincalide is mediated by a well-defined signaling cascade that translates the external hormonal signal into a specific cellular action—the exocytosis of zymogen granules.
G-Protein Coupled Receptor Activation
The primary signaling pathway is initiated when Sincalide binds to the CCK-A receptor, a G-protein coupled receptor (GPCR). This binding event activates the heterotrimeric G-protein Gαq/11.[7][8] The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[7][9]
Second Messenger Generation and Calcium Mobilization
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
IP3 and Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER).[9][10] This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[7][9] At physiological concentrations, Sincalide induces characteristic oscillatory patterns of [Ca²⁺]i, which are crucial for driving enzyme secretion.[11]
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family, particularly conventional and novel PKC isoforms such as PKC-α and PKC-δ.[12][13] Activated PKC phosphorylates numerous downstream target proteins, modulating the secretory process.[13][14]
Downstream Events and Enzyme Secretion
The rise in intracellular calcium and activation of PKC are pivotal events that lead to the fusion of zymogen granules with the apical plasma membrane and the release of their digestive enzyme content into the acinar lumen.[6] This process is a classic example of stimulus-secretion coupling. The signaling cascade also involves other kinases, such as Protein Kinase D1 (PKD1), which acts downstream of PKC and is implicated in regulating protein secretion.[15][16]
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. avirpharma.com [avirpharma.com]
- 3. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq | Semantic Scholar [semanticscholar.org]
- 9. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct activation of cytosolic Ca2+ signaling and enzyme secretion by cholecystokinin in human pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin peptides stimulate pancreatic secretion by multiple signal transduction pathways [pubmed.ncbi.nlm.nih.gov]
- 12. Pancreatic Acinar Cell Nuclear Factor κB Activation Because of Bile Acid Exposure Is Dependent on Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase C Isoforms in the Normal Pancreas and in Pancreatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of protein kinase C is not an absolute requirement for amylase release from permeabilized rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-δ and PKC-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-delta and PKC-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Sincalide's Effect on Sphincter of Oddi Function: A Technical Guide for Researchers
Executive Summary: Sincalide, the synthetic C-terminal octapeptide of cholecystokinin (CCK-8), serves as a potent pharmacological tool in the research and diagnosis of sphincter of Oddi (SO) function and dysfunction.[1][2] By mimicking the action of endogenous cholecystokinin, sincalide stimulates gallbladder contraction and modulates SO motility, primarily inducing relaxation and facilitating bile and pancreatic juice flow into the duodenum.[3][4][5] Its primary mechanism involves interaction with CCK-A receptors on intrinsic neurons within the SO, triggering a signaling cascade that results in smooth muscle relaxation.[6][7] Standard investigative techniques, such as Sphincter of Oddi Manometry (SOM) and hepatobiliary scintigraphy, utilize sincalide to unmask potential motility disorders, including paradoxical responses observed in sphincter of Oddi dysfunction (SOD).[8][9] This document provides a detailed overview of the signaling pathways, experimental protocols, and quantitative effects of sincalide on the sphincter of Oddi for researchers and drug development professionals.
Mechanism of Action and Signaling Pathway
Sincalide exerts its effects by binding to cholecystokinin (CCK) receptors, with a high affinity for the CCK-A (CCK1) receptor subtype, which is prevalent in the gallbladder and pancreas.[5][6] In the sphincter of Oddi, the predominant effect of sincalide is relaxation, which is not mediated by direct action on the smooth muscle but rather through a neural pathway.[7][10]
The binding of sincalide to CCK-A receptors located on non-adrenergic, non-cholinergic (NANC) enteric neurons is the initial step.[6][7] This activation stimulates the release of inhibitory neurotransmitters, primarily Vasoactive Intestinal Polypeptide (VIP).[10] VIP then acts on receptors on the SO smooth muscle cells, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[10] The subsequent phosphorylation of downstream targets by PKA leads to a decrease in intracellular calcium concentration and ultimately results in smooth muscle relaxation and a reduction in sphincter tone.[4][10]
It is noteworthy that the SO also possesses excitatory receptors on its circular muscle.[7] In certain pathological states, such as sphincter of Oddi dysfunction, a paradoxical contractile response to sincalide may be observed, though the precise mechanism remains under investigation.[11]
Experimental Protocols
The assessment of sincalide's effect on the sphincter of Oddi primarily relies on two key methodologies: Sphincter of Oddi Manometry (SOM) and Hepatobiliary Scintigraphy (HBS or HIDA scan).
SOM is the gold standard for directly measuring SO motor activity, providing quantitative data on pressure dynamics.[12][13][14]
Detailed Methodology:
-
Patient Preparation: The patient is required to fast for at least 6-8 hours to ensure an empty stomach and duodenum. Sedation is administered for the endoscopic procedure.
-
Endoscopic Procedure: A side-viewing duodenoscope is advanced into the second portion of the duodenum to visualize the major duodenal papilla.
-
Catheter Placement: A specialized triple-lumen, low-compliance, continuously perfused manometry catheter is inserted through the working channel of the endoscope.[8] The catheter is carefully advanced into the common bile duct or pancreatic duct.
-
Data Acquisition (Baseline): The catheter is slowly withdrawn across the sphincter segment (a "pull-through" technique). The system records a continuous pressure tracing, measuring:
-
Basal Sphincter Pressure: The tonic pressure of the sphincter relative to duodenal pressure. An elevated basal pressure is generally defined as >40 mmHg.[11][15]
-
Phasic Wave Contractions: Superimposed, rhythmic pressure waves. Key parameters include amplitude (peak pressure), frequency (contractions per minute), and duration.[9][11]
-
Wave Propagation: The direction of contractions (antegrade, retrograde, or simultaneous).[9]
-
-
Sincalide Administration: Following baseline measurements, a standardized dose of sincalide (e.g., 20 ng/kg) is administered intravenously.[8]
-
Data Acquisition (Post-Stimulation): Manometric recordings are continued to assess the SO's response to the sincalide challenge. In a normal response, sincalide inhibits phasic contractions and reduces the basal sphincter tone.[9]
-
Data Analysis: Baseline and post-sincalide manometric parameters are compared to determine the physiological or pathophysiological response.
HBS is a non-invasive nuclear medicine imaging technique used to evaluate biliary tract function, including SO response to sincalide.[16][17]
Detailed Methodology:
-
Patient Preparation: The patient must be fasting for 4-6 hours. Prolonged fasting (>24 hours) may require a pre-injection of sincalide to empty the gallbladder of viscous bile.[3]
-
Radiotracer Administration: A technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) agent (e.g., mebrofenin) is injected intravenously.
-
Baseline Imaging: Dynamic images are acquired as the radiotracer is taken up by the liver, excreted into the biliary system, and flows into the duodenum.
-
Sincalide Infusion: Once the radiotracer has filled the common bile duct and entered the small bowel, sincalide is administered, typically as a slow intravenous infusion (e.g., 0.02 µg/kg over 60 minutes) to mimic a physiological response.[3][16]
-
Post-Infusion Imaging: Imaging continues during and after the infusion to assess the rate and completeness of bile duct emptying.
-
Data Analysis: Quantitative analysis is performed by drawing regions of interest (ROIs) over the liver, common bile duct, and duodenum. Parameters such as common bile duct clearance and hepatic hilum to duodenum transit time are calculated to assess SO function.[15][17] Delayed clearance after sincalide infusion may suggest SO dysfunction.[8]
Quantitative Data on Sincalide's Effect
The primary utility of sincalide in SO research is its ability to elicit a physiological response that can be quantitatively measured. The following table summarizes key manometric parameters of the sphincter of Oddi and the typical effect of sincalide in healthy subjects.
| Parameter | Normal Range (Baseline) | Typical Effect of Sincalide/CCK | Data Source(s) |
| Basal Pressure | < 40 mmHg | ↓ (Reduction in sphincter tone) | [9][11][18] |
| Phasic Wave Amplitude | 100 - 150 mmHg | ↓ (Inhibition of phasic contractions) | [9][11] |
| Phasic Wave Frequency | 4 - 7 contractions/minute | ↓ (Inhibition of phasic contractions) | [9][11] |
| Wave Propagation | Predominantly Antegrade (>50%) | No significant change in propagation direction | [9][11] |
| Paradoxical Response | Absent | Increase in basal pressure or phasic activity (indicative of SOD) | [11] |
Note: Values can vary based on measurement technique and patient population. A paradoxical response, where sincalide causes an increase in SO pressure, is considered abnormal and may be indicative of sphincter of Oddi dyskinesia.[11]
Applications in Research and Drug Development
Sincalide is an invaluable agent for:
-
Diagnosing Sphincter of Oddi Dysfunction (SOD): It is used as a provocative agent during SOM and HBS to identify patients with abnormal sphincter motility, particularly those with paradoxical hypertensive responses.[1][3][11]
-
Pathophysiological Studies: Researchers use sincalide to probe the neuromuscular physiology of the SO and investigate the mechanisms underlying motility disorders.
-
Evaluating Novel Therapeutics: Sincalide can be used to establish a baseline physiological response against which the effects of new smooth muscle relaxants or pro-kinetic drugs targeting the SO can be compared.
-
Preclinical Animal Models: In animal studies, sincalide is used to study the CCK-A receptor pathway and its role in regulating pancreatobiliary function.[7][10]
References
- 1. What is Sincalide used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 6. Cholecystokinin depolarizes guinea pig sphincter of Oddi neurons by activating CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cholecystokinin and the octapeptide of cholecystokinin on the feline sphincter of Oddi and gallbladder. Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphincter of Oddi motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasoactive intestinal polypeptide mediates cholecystokinin-induced relaxation of the sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The functional sphincter of Oddi disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. Sphincter of Oddi Manometry | Abdominal Key [abdominalkey.com]
- 14. Update on Sphincter of Oddi Dysfunction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scintigraphy versus manometry in patients with suspected biliary sphincter of Oddi dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Scintigraphy versus manometry in patients with suspected biliary sphincter of Oddi dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sphincter of Oddi Manometry: Reproducibility of Measurements and Effect of Sphincterotomy in the EPISOD Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sincalide Ammonium for In Vitro Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of sincalide ammonium for studying smooth muscle contraction in vitro. It covers the molecular mechanism of action, detailed experimental protocols for organ bath assays, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for designing and executing robust experiments to evaluate the effects of sincalide and other cholecystokinin (CCK) receptor agonists on smooth muscle physiology.
Introduction and Mechanism of Action
Sincalide, also known as cholecystokinin octapeptide (CCK-8), is the C-terminal fragment of the gastrointestinal hormone cholecystokinin.[1] It is a potent and specific agonist for the cholecystokinin-A (CCK-A or CCK1) receptor, which is densely expressed on smooth muscle cells of the gastrointestinal tract, particularly the gallbladder.[2][3]
Upon binding to the CCK-A receptor, sincalide initiates a well-defined signal transduction cascade. The receptor is coupled to a pertussis toxin-sensitive heterotrimeric G-protein (Gi3).[2] Activation of this G-protein leads to the stimulation of Phospholipase C-β3 (PLC-β3).[2] PLC-β3 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]
IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][5] The resulting increase in cytosolic Ca²⁺ concentration is the primary trigger for contraction. Calcium ions bind to calmodulin (CaM), and the Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).[5] MLCK then phosphorylates the regulatory light chain of myosin, enabling the cross-bridge cycling between actin and myosin filaments that generates force and cell shortening.[5][6] Concurrently, DAG activates Protein Kinase C (PKC), which contributes to the contractile response through various phosphorylation events.[2][4]
Quantitative Data on Sincalide-Induced Contraction
The following tables summarize quantitative data from various in vitro studies on smooth muscle preparations. These values can serve as a reference for expected potencies and maximal effects.
Table 1: Potency of Sincalide (CCK-8) in Smooth Muscle Preparations
| Preparation | Species | Parameter | Value | Reference |
| Isolated Gallbladder Smooth Muscle Cells | Human | ED₅₀ | 0.07 pM | [7] |
| Isolated Gallbladder Smooth Muscle Cells | Human | Contraction Threshold | ~10⁻¹³ M | [7] |
| Gallbladder Muscle Strips | Guinea Pig | Contraction Threshold | 10⁻¹⁰ M (0.1 nM) | [3] |
| Isolated Gallbladder Muscle Cells | Cat | Contraction Threshold | 0.1 pM | [2] |
Table 2: Maximal Response to Sincalide (CCK-8) in Smooth Muscle Preparations
| Preparation | Species | Parameter | Value | Concentration | Reference |
| Isolated Gallbladder Smooth Muscle Cells | Human | Max Contraction (% shortening) | 24.2 ± 1.5% | 10⁻¹⁰ M (0.1 nM) | [7] |
| Isolated Gallbladder Muscle Cells | Cat | Max Contraction (% shortening) | 26 ± 1% | 10 nM | [2] |
| Gallbladder Muscle Strips | Guinea Pig | Max Contraction | Plateau Reached | 10⁻⁶ M (1 µM) | [3] |
Experimental Protocol: Isometric Contraction in an Organ Bath
This protocol details a standard method for measuring sincalide-induced isometric contraction of smooth muscle strips (e.g., gallbladder or intestine) using an organ bath system.[8][9]
Materials and Reagents
-
This compound: Prepare a high-concentration stock solution (e.g., 1 mM) in sterile water or appropriate buffer. Aliquot and store at -20°C or below.[1]
-
Physiological Salt Solution (PSS): Standard Krebs-Henseleit solution or similar, with composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The final pH should be ~7.4 when gassed with carbogen.[10]
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture.[10]
-
Potassium Chloride (KCl): For viability testing (e.g., 3 M stock solution).
-
Dissection Tools: Fine scissors, forceps.
-
Suture Material: Silk or other suitable suture for attaching the tissue.
Equipment
-
Organ Bath System: Water-jacketed chambers, tissue holders/hooks, and a circulating water bath to maintain 37°C.[11]
-
Isometric Force Transducer: To measure tension changes.
-
Data Acquisition System: To record and digitize the signal from the transducer.
Methodology
-
Tissue Preparation:
-
Excise the desired tissue (e.g., guinea pig gallbladder) and immediately place it in ice-cold, carbogen-gassed PSS to maintain viability.[9]
-
Under a dissecting microscope, carefully remove any surrounding connective or adipose tissue.
-
Dissect smooth muscle strips of appropriate size (e.g., 2 mm wide and 10 mm long).
-
Tie silk sutures to both ends of the muscle strip.
-
-
Mounting and Equilibration:
-
Mount the tissue strip in the organ bath chamber filled with PSS, which is continuously gassed with carbogen and maintained at 37°C.[10]
-
Attach one suture to a stationary hook at the bottom of the chamber and the other to the isometric force transducer.
-
Apply a small amount of passive tension (preload) to the tissue. This optimal tension must be determined empirically for each tissue type but is often in the range of 0.5-1.5 grams.[9]
-
Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes to wash out metabolites.
-
-
Viability Testing:
-
After equilibration, assess the contractile health of the tissue by adding a high concentration of KCl (e.g., a final concentration of 80 mM) to the bath. This induces depolarization-mediated contraction.[8][9]
-
Once the contraction reaches a stable plateau, wash the tissue with fresh PSS three to four times over 30-45 minutes, allowing it to return to the baseline tension. Tissues that do not respond robustly to KCl should be discarded.
-
-
Cumulative Dose-Response Curve Construction:
-
Once the baseline is stable, begin the cumulative addition of sincalide.
-
Add a small volume of the sincalide stock solution to the organ bath to achieve the lowest concentration in the desired range (e.g., 10⁻¹³ M).[7]
-
Allow the contractile response to stabilize (typically 3-5 minutes).[1]
-
Without washing out the previous dose, add the next incremental dose to achieve the subsequent concentration (e.g., 10⁻¹² M). Continue this cumulative process through the entire concentration range (e.g., up to 10⁻⁶ M).[3]
-
-
Data Analysis:
-
Record the isometric tension continuously throughout the experiment.
-
For each sincalide concentration, measure the peak or stable contractile force.
-
Normalize the data. Responses can be expressed as absolute force (mN) or as a percentage of the maximal contraction induced by the reference agonist (e.g., KCl).[12]
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine key parameters like EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximal response).
-
Conclusion
This compound is a critical tool for the in vitro investigation of CCK-A receptor-mediated smooth muscle contraction. Its high potency and specific mechanism of action allow for detailed characterization of the physiological and pharmacological responses of tissues like the gallbladder and intestine. By following standardized organ bath protocols and carefully quantifying dose-response relationships, researchers can obtain reliable and reproducible data essential for understanding smooth muscle physiology and for the preclinical development of novel therapeutics targeting the cholecystokinin pathway.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1 from Smooth muscle contraction and relaxation. | Semantic Scholar [semanticscholar.org]
- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of smooth muscle excitation and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct contractile effect of motilin on isolated smooth muscle cells from human gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dmt.dk [dmt.dk]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. dmt.dk [dmt.dk]
- 12. Effects of local cytochalasin D delivery on smooth muscle cell migration and on collar-induced intimal hyperplasia in the rabbit carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
The Signal Transduction Pathway of Sincalide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK), is a potent and specific agonist for the cholecystokinin A (CCK-A) receptor.[1] It mimics the physiological actions of endogenous CCK, primarily stimulating gallbladder contraction and pancreatic enzyme secretion.[1][2] These actions make Sincalide a valuable diagnostic tool in assessing gallbladder and pancreatic function.[1][2][3] Understanding the intricate signal transduction pathway of Sincalide is paramount for researchers in gastroenterology, pharmacology, and drug development to elucidate its mechanism of action, identify potential therapeutic applications, and develop novel modulators of the CCK-A receptor. This technical guide provides an in-depth overview of the Sincalide signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Signaling Pathway
The signal transduction pathway of Sincalide is initiated by its binding to the CCK-A receptor, a G-protein coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq alpha subunit family. The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3-Mediated Calcium Release: IP3, a small and water-soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid and transient increase in the intracellular calcium concentration ([Ca2+]). This surge in cytosolic calcium is a key event in triggering the physiological effects of Sincalide.
-
DAG-Mediated PKC Activation: DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). The increase in intracellular calcium induced by IP3 facilitates the translocation of PKC to the cell membrane, where it can be fully activated by DAG. Activated PKC then phosphorylates a variety of downstream target proteins, leading to the cellular responses associated with Sincalide, such as smooth muscle contraction and enzyme secretion.
Quantitative Data
The following tables summarize key quantitative parameters associated with the interaction of Sincalide with the CCK-A receptor and its physiological effects.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 1.9 nM | Human CCK-A Receptor | [2] |
| Inhibitory Concentration (IC50) | 0.11 nM | Human CCK-A Receptor | [2] |
| Effective Concentration (EC50) | 0.04 nM | Human CCK-A Receptor | [2] |
Table 1: Sincalide - CCK-A Receptor Interaction
| Parameter | Value | Conditions | Reference |
| Gallbladder Ejection Fraction (GBEF) | Lower limit of normal: 38% | 0.02 µg/kg Sincalide infused over 60 min | [5][6] |
| Maximal Gallbladder Contraction | Occurs in 5 to 15 minutes | 0.02 mcg/kg intravenous bolus injection | [2] |
| Increase in IP3 Generation | 94% | Cat gallbladder muscle stimulated with CCK | [4] |
| Increase in DAG Generation | 86% | Cat gallbladder muscle stimulated with CCK | [4] |
Table 2: Physiological and Second Messenger Responses to Sincalide/CCK
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sincalide Signal Transduction Pathway.
Caption: Experimental Workflow for Studying Sincalide Signaling.
Experimental Protocols
Radioligand Binding Assay for CCK-A Receptor
Objective: To determine the binding affinity (Kd) and inhibitory concentration (IC50) of Sincalide for the CCK-A receptor.
Materials:
-
Membrane preparations from cells expressing the human CCK-A receptor.
-
Radiolabeled CCK-8 (e.g., [125I]CCK-8).
-
Unlabeled Sincalide.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCK-8, and varying concentrations of unlabeled Sincalide in the binding buffer. For saturation binding experiments to determine Kd, use varying concentrations of the radioligand.
-
Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the data to determine the IC50 of Sincalide (for competition assays) or the Kd and Bmax (for saturation assays) using non-linear regression analysis.
Intracellular Calcium Imaging with Fura-2 AM
Objective: To measure the changes in intracellular calcium concentration ([Ca2+]i) in response to Sincalide stimulation.
Materials:
-
Cells expressing the CCK-A receptor, plated on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester) calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm).
-
Sincalide solution.
Protocol:
-
Cell Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow 15-30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Stimulation: Add Sincalide to the cells at the desired concentration while continuously recording the fluorescence intensity at both excitation wavelengths.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations.
Western Blot for Phosphorylated Protein Kinase C (PKC)
Objective: To detect the activation of PKC by assessing its phosphorylation state following Sincalide stimulation.
Materials:
-
Cells expressing the CCK-A receptor.
-
Sincalide solution.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody specific for phosphorylated PKC (at a specific activation site).
-
Primary antibody for total PKC (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Treatment and Lysis: Treat the cells with Sincalide for various time points. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PKC overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PKC to normalize for protein loading.
Conclusion
This technical guide provides a comprehensive overview of the Sincalide signal transduction pathway, from receptor binding to downstream cellular responses. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals working to further understand the pharmacology of Sincalide and the broader field of CCK receptor signaling. The methodologies described herein can be adapted and optimized for specific experimental systems to advance our knowledge of this important physiological pathway.
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Sincalide-stimulated cholescintigraphy: a multicenter investigation to determine optimal infusion methodology and gallbladder ejection fraction normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Sincalide's Non-Gastrointestinal Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide, the C-terminal octapeptide of cholecystokinin (CCK-8), is a well-established diagnostic agent primarily utilized for its potent effects on the gastrointestinal system, namely stimulating gallbladder contraction and pancreatic secretion. These actions are predominantly mediated by the cholecystokinin-A (CCK1) receptor. However, the biological activities of Sincalide extend beyond the gut. The presence of CCK receptors, particularly the cholecystokinin-B (CCK2) receptor, throughout the central nervous system (CNS), as well as in the cardiovascular and renal systems, suggests a broader physiological and pharmacological role for Sincalide. This technical guide provides an in-depth exploration of the non-gastrointestinal effects of Sincalide, summarizing key quantitative data, detailing experimental protocols for investigation, and illustrating the underlying signaling pathways.
Central Nervous System Effects
Sincalide's interactions with the CNS are complex, primarily involving the modulation of neurotransmitter systems and influencing behaviors such as anxiety and satiety. These effects are largely mediated by CCK2 receptors, which are abundant in the brain, although CCK1 receptors are also present and functional in specific regions.
Modulation of Dopaminergic Systems
Sincalide has been shown to modulate dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens. The effects appear to be region-specific, with studies indicating that sulfated CCK-8 (Sincalide) can enhance resting dopamine release in the posterior nucleus accumbens while attenuating potassium-evoked dopamine release in both the anterior and posterior regions[1].
Table 1: Quantitative Effects of Sincalide (CCK-8) on Dopamine Release in the Nucleus Accumbens of Rats
| Brain Region | Sincalide (CCK-8) Concentration | Effect on Dopamine Release | Reference |
| Posterior Nucleus Accumbens | 10⁻⁵ M | Increased extracellular levels of Dopamine (DA), DOPAC, and HVA | |
| Anterior Nucleus Accumbens | 10⁻⁴ M (BC264 - a CCK2 agonist) | Reduced extracellular Dopamine | [2] |
| Caudate Nucleus & Nucleus Accumbens | Local application | Potentiated potassium-evoked overflow of dopamine |
Anxiogenic and Panicogenic Effects
Intracerebroventricular (ICV) administration of Sincalide has been demonstrated to induce anxiety-like behaviors in animal models. This effect is thought to be mediated by CCK2 receptors in brain regions such as the amygdala and prefrontal cortex.
Table 2: Effects of Intracerebroventricular (ICV) Sincalide Administration on Anxiety-Like Behavior in Zebrafish
| Peptide | Dose | Effect on Time Spent in Upper (Anxiogenic) Area | Reference |
| zfCCKA-8s | 10 pmol g⁻¹ BW | Significantly shortened | [3] |
| zfCCKB-8s | 10 pmol g⁻¹ BW | Significantly shortened | [3] |
Experimental Protocols: CNS Effects
This protocol allows for the in vivo sampling of neurotransmitters from specific brain regions in awake, freely moving animals.
-
Surgical Procedure:
-
Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow for a post-operative recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer Sincalide (systemically or via intracerebroventricular injection) at the desired doses.
-
Analyze dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The EPM is a widely used behavioral assay to assess anxiety in rodents.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Anxiogenic compounds like Sincalide are expected to decrease the time spent in and entries into the open arms.
-
Cardiovascular Effects
Sincalide can exert effects on the cardiovascular system, including changes in blood pressure and heart rate. These effects are often attributed to vagal stimulation.
Table 3: Cardiovascular Effects of Sincalide in Animal Studies
| Species | Dose | Effect | Putative Mechanism | Reference |
| Dog | 0.05 mcg/kg (single bolus i.v.) | Hypotension and bradycardia | Vagal stimulation | [4] |
| Dog | Higher doses (i.v.) | Syncope and ECG changes | Vagal stimulation | [4] |
| Rat | Intravenous injection | Transient decrease followed by an increase in mean arterial pressure; decreased heart rate | Vagal afferent activation and central CCK1 receptor activation |
Experimental Protocol: Cardiovascular Assessment in Anesthetized Dogs
This protocol is designed to assess the direct cardiovascular effects of a test substance.
-
Animal Preparation:
-
Anesthetize a dog (e.g., with sodium pentobarbital).
-
Intubate and ventilate the animal.
-
Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Place ECG leads to monitor heart rate and rhythm.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline cardiovascular parameters (mean arterial pressure, heart rate, ECG).
-
Administer Sincalide intravenously at escalating doses.
-
Continuously monitor and record cardiovascular parameters throughout the experiment.
-
Data can be analyzed to determine dose-dependent effects on blood pressure, heart rate, and cardiac electrical activity.
-
Renal Effects
The exploration of Sincalide's effects on the renal system is an emerging area of research. The presence of CCK receptors in the kidney suggests a potential role in regulating renal function.
Studies have identified the expression of CCK2 receptors in various parts of the kidney, including the proximal tubules, distal collecting ducts, and mesangial cells[1]. The functional implications of these receptors are still under investigation, but preliminary evidence suggests that gastrin, which also binds to CCK2 receptors, may act as a growth factor in the kidney[1]. Further research is needed to elucidate the specific effects of Sincalide on renal blood flow, glomerular filtration rate, and tubular function.
Experimental Protocol: Assessment of Renal Function
-
Measurement of Glomerular Filtration Rate (GFR):
-
Inulin Clearance: Considered the gold standard, it involves the intravenous infusion of inulin and the measurement of its concentration in plasma and urine to calculate the clearance rate.
-
Creatinine Clearance: A more practical method involving the measurement of creatinine in a 24-hour urine collection and a serum sample.
-
-
Measurement of Renal Blood Flow (RBF):
-
Para-aminohippuric acid (PAH) Clearance: PAH is freely filtered and actively secreted by the renal tubules, making its clearance an effective measure of renal plasma flow, from which RBF can be calculated.
-
Signaling Pathways
The non-gastrointestinal effects of Sincalide are initiated by its binding to CCK1 and CCK2 receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades can vary depending on the receptor subtype and the cell type in which they are expressed.
CCK1 Receptor Signaling
While predominantly found in the gastrointestinal tract, CCK1 receptors are also present in specific brain regions and in the heart. They typically couple to Gq/11 proteins.
CCK2 Receptor Signaling
CCK2 receptors are the predominant subtype in the brain and are also found in the kidneys. Similar to CCK1 receptors, they primarily couple to Gq/11 proteins, but can also interact with other G-proteins, leading to diverse downstream effects. In some neuronal populations, CCK2 receptor signaling can be pertussis toxin-sensitive, suggesting coupling to Gi/o proteins, and can involve the release of calcium from intracellular stores via ryanodine receptors[5].
Conclusion
The non-gastrointestinal effects of Sincalide represent a complex and promising area of pharmacological research. Its ability to modulate key neurotransmitter systems in the CNS, influence cardiovascular parameters, and potentially regulate renal function opens avenues for novel therapeutic applications beyond its current diagnostic use. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further exploratory studies by researchers and drug development professionals. A deeper understanding of these non-gastrointestinal actions will be crucial for both expanding the therapeutic potential of Sincalide and for better managing its side-effect profile in clinical practice.
References
- 1. Gastrin/cholecystokinin type B receptors in the kidney: molecular, pharmacological, functional characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intracerebroventricular administration of two molecular forms of sulfated CCK octapeptide on anxiety-like behavior in the zebrafish danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. jneurosci.org [jneurosci.org]
Methodological & Application
Standard Operating Procedure for Sincalide Cholescintigraphy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide cholescintigraphy, also known as a HIDA scan with cholecystokinin (CCK), is a nuclear medicine imaging procedure used to evaluate gallbladder function, specifically its ability to contract and empty bile.[1] This is achieved by administering a radiotracer that is taken up by the liver and excreted into the biliary system, followed by the administration of sincalide, a synthetic analog of cholecystokinin, which stimulates gallbladder contraction.[2][3] The gallbladder ejection fraction (GBEF) is then calculated to assess its function. This technique is valuable in the diagnosis of various hepatobiliary disorders, including chronic acalculous gallbladder disease, and in the evaluation of sphincter of Oddi dysfunction.[3][4]
Core Principles
The procedure involves the intravenous injection of a technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) compound, such as Tc-99m mebrofenin or Tc-99m disofenin.[5] This radiotracer follows the physiological pathway of bile, allowing for visualization of the liver, gallbladder, bile ducts, and small intestine.[1] After the gallbladder is filled with the radiotracer, sincalide is administered to induce gallbladder contraction.[1] The subsequent emptying of the radiotracer from the gallbladder is monitored using a gamma camera, and the GBEF is calculated from the acquired images.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for performing sincalide cholescintigraphy.
| Parameter | Value | References |
| Radiopharmaceutical | Technetium-99m (99mTc) Mebrofenin or Disofenin | [5] |
| Radiopharmaceutical Dosage | 5 mCi (185 MBq) | [5] |
| Patient Fasting Period | Minimum 4 hours, not exceeding 24 hours | [5][6] |
| Sincalide Pre-treatment (for fasting > 24h) | 0.02 µg/kg infused over 30-60 minutes | [6][7] |
| Sincalide Dosage for GBEF | 0.02 µg/kg | [4][5] |
| Recommended Sincalide Infusion Duration | 60 minutes | [4][8][9] |
| Alternative Sincalide Infusion Durations | 15, 30, or 45 minutes | [5][8] |
| Normal Gallbladder Ejection Fraction (GBEF) | ≥ 38% | [4][9][10] |
| Abnormal Gallbladder Ejection Fraction (GBEF) | < 38% | [4][6][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the physiological signaling pathway of sincalide and the experimental workflow of the cholescintigraphy procedure.
Figure 1: Sincalide Signaling Pathway in Gallbladder Contraction.
Figure 2: Experimental Workflow for Sincalide Cholescintigraphy.
Experimental Protocols
I. Patient Preparation
-
Fasting: The patient must fast for a minimum of 4 hours prior to the administration of the radiopharmaceutical.[5] It is crucial that the fasting period does not exceed 24 hours, as prolonged fasting can lead to a false-positive result (non-visualization of the gallbladder).[6][7]
-
Medication Review: Certain medications can interfere with gallbladder emptying. Opiates should be withheld for at least 6 hours before the scan.[3] A thorough review of the patient's current medications should be conducted.
-
Pre-treatment for Prolonged Fasting: If the patient has been fasting for more than 24 hours or is on total parenteral nutrition, pre-treatment with sincalide is recommended to empty the gallbladder of viscous bile.[4][7] In this case, an infusion of 0.02 µg/kg of sincalide is administered over 30-60 minutes. The radiopharmaceutical should be injected at least 30 minutes after the completion of the sincalide infusion to allow the gallbladder to relax.[5][6]
II. Radiopharmaceutical Administration and Initial Imaging
-
Radiopharmaceutical: 5 mCi (185 MBq) of 99mTc-mebrofenin or 99mTc-disofenin is administered intravenously.[5]
-
Imaging: Dynamic imaging is initiated immediately after injection using a large field-of-view gamma camera with a low-energy, all-purpose collimator.
-
Acquisition Parameters: Images are acquired in the anterior projection for 60 minutes, typically as 60 one-minute frames.[5]
-
Gallbladder Visualization: The primary goal of this initial phase is to confirm the filling of the gallbladder with the radiotracer, which usually occurs within 60 minutes.[5]
III. Sincalide Administration and Gallbladder Emptying Imaging
-
Sincalide Preparation: Reconstitute sincalide according to the manufacturer's instructions. The standard dose is 0.02 µg/kg.[4][5] This dose should be diluted in a suitable volume of sterile normal saline (e.g., 30-50 mL) for infusion.[8]
-
Sincalide Infusion: Once the gallbladder is adequately filled with the radiotracer, the sincalide solution is infused intravenously over a period of 60 minutes using a constant infusion pump.[4][5] While shorter infusion times have been used, a 60-minute infusion is recommended to provide more consistent gallbladder contractility and has the least variability.[4][5][8]
-
Imaging during Infusion: Dynamic imaging continues for the duration of the sincalide infusion (60 minutes). The camera may be positioned in the left anterior oblique projection to minimize overlap of the gallbladder with other structures.[5]
IV. Data Analysis and GBEF Calculation
-
Region of Interest (ROI) Definition: On the acquired images, a region of interest is drawn around the gallbladder. A background ROI is also drawn adjacent to the gallbladder, over the liver parenchyma.[5]
-
Time-Activity Curve Generation: A background-corrected time-activity curve for the gallbladder is generated.[5]
-
GBEF Calculation: The gallbladder ejection fraction is calculated using the following formula: GBEF (%) = [(Maximum Gallbladder Counts - Minimum Gallbladder Counts) / Maximum Gallbladder Counts] x 100 [5]
-
Maximum Gallbladder Counts: The highest count within the gallbladder ROI before the start of the sincalide infusion.
-
Minimum Gallbladder Counts: The lowest count within the gallbladder ROI at the end of the sincalide infusion.
-
Interpretation of Results
-
Normal GBEF: A gallbladder ejection fraction of 38% or greater is considered normal.[4][9][10]
-
Abnormal GBEF: A GBEF of less than 38% is considered abnormal and may be indicative of chronic acalculous gallbladder disease or functional gallbladder disorder.[4][6][10]
-
Non-visualization of the Gallbladder: If the gallbladder is not visualized within the initial imaging phase, it may suggest acute cholecystitis.[1]
Conclusion
Sincalide cholescintigraphy is a well-established and valuable diagnostic tool in the assessment of gallbladder function. Adherence to a standardized protocol, particularly regarding patient preparation and the sincalide infusion methodology, is critical for obtaining accurate and reproducible results. The recommended 60-minute infusion of 0.02 µg/kg of sincalide provides the most reliable data for the diagnosis of functional gallbladder disorders. This detailed protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals in the application of this important diagnostic procedure.
References
- 1. HIDA scan - Mayo Clinic [mayoclinic.org]
- 2. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 3. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. auntminnie.com [auntminnie.com]
- 6. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Cholecystokinin-cholescintigraphy in adults: consensus recommendations of an interdisciplinary panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snmmi.org [snmmi.org]
Application Notes and Protocols for Sincalide Dosage in In Vivo Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering Sincalide for in vivo animal research. Sincalide, the synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent stimulator of gallbladder contraction and pancreatic secretion, making it a valuable tool in gastroenterology and metabolic research.
Mechanism of Action
Sincalide mimics the physiological effects of endogenous cholecystokinin (CCK). It binds to CCK-A receptors, which are primarily located on the smooth muscle cells of the gallbladder and pancreatic acinar cells. This binding initiates a signaling cascade that leads to gallbladder contraction, release of bile into the small intestine, and secretion of pancreatic enzymes.
Signaling Pathway of Sincalide-Induced Gallbladder Contraction
Caption: Sincalide signaling pathway in gallbladder smooth muscle cells.
Dosage and Administration in Animal Models
The appropriate dosage of Sincalide in animal research is dependent on the species, the research objective, and the route of administration. The following tables summarize reported dosages from various studies.
Table 1: Reported In Vivo Sincalide Dosages in Rodents
| Animal Model | Application | Dosage Range | Route of Administration | Reference |
| Rat | Pancreatic Secretion Stimulation | 0.02 mcg/kg | Intravenous (IV) Infusion | |
| Rat | Embryo-fetal Development Study | 250, 450, 750 ng/kg | Subcutaneous (SC) | |
| Rat | Prenatal Development Study | 90 mcg/kg | Subcutaneous (SC) | |
| Mouse | Acute Toxicity Study | Up to 20 mg/kg | Intravenous (IV) | |
| Mouse | Subacute Toxicity Study | 0.5, 1.5, 5 mcg/kg (daily) | Intravenous (IV) | |
| Hamster | Embryo-fetal Development Study | 250, 750 ng/kg | Subcutaneous (SC) |
Table 2: Reported In Vivo Sincalide Dosages in Other Animal Models
| Animal Model | Application | Dosage Range | Route of Administration | Reference |
| Dog | Gallbladder Contraction | 0.02 - 0.04 mcg/kg | Intravenous (IV) Bolus | |
| Dog | Hypotension/Bradycardia Induction | 0.05 mcg/kg | Intravenous (IV) Bolus | |
| Dog | Cardiovascular Effects | 0.064 - 64 mcg/kg | Intravenous (IV) |
Protocol for Gallbladder Contraction Studies in Rodents
This protocol provides a general framework for inducing and assessing gallbladder contraction in rodents using Sincalide.
Materials:
-
Sincalide for Injection (lyophilized powder)
-
Sterile Water for Injection
-
0.9% Sodium Chloride Injection (Saline)
-
Animal scale
-
Appropriate syringes and needles for the chosen route of administration
-
Anesthesia (if required for imaging)
-
Imaging modality (e.g., ultrasound)
Experimental Workflow for Gallbladder Contraction Assay
Caption: Workflow for a Sincalide-induced gallbladder contraction study.
Protocol Steps:
-
Reconstitution and Dilution:
-
Reconstitute the lyophilized Sincalide powder with Sterile Water for Injection to a stock concentration (e.g., 1 mcg/mL).
-
Further dilute the stock solution with 0.9% Sodium Chloride Injection to the desired final concentration for injection. The final volume should be appropriate for the animal's size and the route of administration.
-
-
Animal Preparation:
-
Fast the animals overnight (with free access to water) to ensure a distended gallbladder.
-
Anesthetize the animal if required for the imaging procedure.
-
-
Baseline Measurement:
-
Obtain a baseline image of the gallbladder and measure its dimensions (e.g., length, width, and depth for volume calculation, or area).
-
-
Sincalide Administration:
-
Weigh the animal to accurately calculate the dose.
-
Administer the calculated dose of Sincalide. For intravenous administration, a bolus injection over 30-60 seconds is common. For subcutaneous or intraperitoneal injections, the volume should be kept minimal.
-
-
Post-Injection Measurements:
-
Acquire images of the gallbladder at predetermined time points after Sincalide administration (e.g., 5, 15, and 30 minutes). Maximal contraction is typically observed within 5 to 15 minutes following an intravenous injection.
-
Measure the gallbladder dimensions at each time point.
-
-
Data Analysis:
-
Calculate the gallbladder volume or area at each time point.
-
Express the change in gallbladder size as a percentage of the baseline measurement to determine the extent of contraction.
-
Protocol for Pancreatic Secretion Studies in Rats
This protocol outlines a method for stimulating pancreatic secretion in rats using Sincalide, often in conjunction with secretin.
Materials:
-
Sincalide for Injection
-
Secretin for Injection (optional, but recommended for comprehensive analysis)
-
Sterile Water for Injection
-
0.9% Sodium Chloride Injection
-
Anesthesia
-
Surgical instruments for duodenal cannulation
-
Collection tubes
Experimental Workflow for Pancreatic Secretion Assay
Caption: Workflow for a Sincalide-induced pancreatic secretion study.
Protocol Steps:
-
Solution Preparation:
-
Prepare separate infusions of Sincalide and, if used, secretin in 0.9% Sodium Chloride Injection. A typical dose for Sincalide is 0.02 mcg/kg administered over 30 minutes.
-
-
Surgical Preparation:
-
Anesthetize the rat.
-
Perform a laparotomy and cannulate the duodenum near the ampulla of Vater for the collection of pancreatic juice.
-
-
Infusion and Collection:
-
If using secretin, begin a continuous intravenous infusion.
-
After a set period of secretin infusion (e.g., 30 minutes), begin the intravenous infusion of Sincalide.
-
Collect the duodenal aspirate at regular intervals throughout the infusion period.
-
-
Sample Analysis:
-
Analyze the collected pancreatic juice for volume, bicarbonate concentration, total protein, and specific enzyme activities (e.g., amylase, lipase, trypsin).
-
Dose Conversion from Human to Animal Models
For novel applications where established animal dosages are unavailable, an initial dose can be estimated by converting the human clinical dose based on body surface area (BSA). The following table provides conversion factors.
Table 3: Human Equivalent Dose (HED) to Animal Dose Conversion Factors
| Species | Body Weight (kg) | Km Factor | Multiply HED (mg/kg) by: |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Hamster | 0.08 | 5 | 7.4 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Km = Body Weight (kg) / Body Surface Area (m²) | |||
| Data adapted from FDA guidelines. |
Example Calculation for a Rat: If the human clinical dose is 0.02 mcg/kg:
-
Animal Dose (mcg/kg) = Human Dose (mcg/kg) x (Km ratio of Human / Km ratio of Rat)
-
Animal Dose (mcg/kg) = 0.02 mcg/kg x (37 / 6) ≈ 0.12 mcg/kg
Important Considerations:
-
This conversion provides an estimate, and the optimal dose should be determined empirically through dose-response studies.
-
The route of administration and the vehicle can significantly impact the bioavailability and efficacy of Sincalide.
Conclusion
The protocols and dosage information provided in these application notes serve as a starting point for in vivo research using Sincalide. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosage, and route of administration. It is crucial to perform pilot studies to determine the optimal dose-response relationship for each experimental paradigm.
Preparation and storage of Sincalide ammonium for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the preparation, storage, and handling of Sincalide ammonium in a laboratory setting. Sincalide, the C-terminal octapeptide of cholecystokinin (CCK), is a potent agonist for cholecystokinin-A (CCK-A) receptors and is widely used in research to study gastrointestinal motility, pancreatic secretion, and satiety signaling.
Product Information and Mechanism of Action
Sincalide is a synthetic peptide that mimics the physiological actions of endogenous cholecystokinin.[1][2] When administered, it binds with high affinity to CCK-A receptors, which are primarily located on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[1] This interaction initiates a G-protein-coupled signaling cascade, leading to gallbladder contraction and the secretion of pancreatic enzymes.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Name | Cholecystokinin Octapeptide (26-33) | [3] |
| Molecular Formula | C₄₉H₆₂N₁₀O₁₆S₃ • xNH₃ | [4] |
| Molecular Weight | 1143.27 g/mol (as free acid) | [3][4] |
| Appearance | Lyophilized white to off-white cake or powder | [5] |
| Solubility | Slightly soluble in water and methanol. Soluble in PBS (0.5 mg/mL) and DMSO. | [3][4] |
| Storage (Lyophilized) | Store at -20°C for long-term stability. May be stored at controlled room temperature (20-25°C) for shorter periods. |[3][4][5][6] |
Preparation of Sincalide Stock and Working Solutions
Proper reconstitution and dilution are critical for experimental success. The following protocols outline the recommended procedures.
Protocol 1: Reconstitution of Lyophilized Sincalide
This protocol describes the preparation of a concentrated stock solution from lyophilized powder.
Materials:
-
This compound, lyophilized powder vial
-
Sterile Water for Injection, USP, or preservative-free 0.9% Sodium Chloride Injection, USP
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized Sincalide to ensure all powder is collected at the bottom.[4]
-
Allow the vial to equilibrate to room temperature.
-
Aseptically add the appropriate volume of sterile solvent (e.g., 5 mL of Sterile Water for Injection) to the vial.[5][7] Some formulations may specify reconstitution in 0.9% Sodium Chloride.[8]
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing, which can cause peptide degradation.
-
Visually inspect the solution to ensure it is clear, colorless, and free of particulate matter before use.[5][9]
-
This reconstituted solution is now the stock solution. Note the final concentration based on the amount of Sincalide per vial and the volume of solvent added.
Protocol 2: Preparation of Diluted Working Solutions
This protocol is for preparing ready-to-use solutions for intravenous infusion or other experimental applications.
Materials:
-
Reconstituted Sincalide stock solution
-
0.9% Sodium Chloride Injection, USP, or other appropriate buffer (e.g., PBS)
-
Sterile tubes or infusion bags
Procedure:
-
Withdraw the required volume of the reconstituted stock solution based on the desired final concentration and total volume.
-
Dilute the stock solution with the appropriate vehicle, such as 0.9% Sodium Chloride Injection.[5][7] For example, to prepare a solution for infusion, a specific dose (e.g., 1.4 mcg) can be diluted into 30 mL or 100 mL of saline.[7][9]
-
Gently mix the solution.
-
Visually inspect the final diluted solution for clarity and absence of particulates.[7]
-
Label the solution clearly with the concentration, date, and time of preparation.
Storage and Stability
The stability of Sincalide is dependent on its form (lyophilized vs. solution) and storage temperature.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | References |
|---|---|---|---|
| Lyophilized Powder | -20°C | Long-term | [3][4][6] |
| Room Temperature (20-25°C) | Per manufacturer (e.g., 24 months) | [5][10] | |
| Reconstituted Stock Solution | Room Temperature (20-25°C) | Up to 8 hours | [5][7][9] |
| Refrigerated (2-8°C) | Up to 24 hours | [11] |
| Diluted Infusion Solution | Room Temperature (20-25°C) | Discard after 1 hour |[5][7][10] |
Extended Stability Data: A chemical stability study using high-performance liquid chromatography demonstrated that reconstituted Sincalide may be chemically stable for up to 8 days when stored at either room temperature or under refrigeration.[12] However, this study did not assess microbial stability.[12] Therefore, for laboratory research where sterility is paramount, it is recommended to adhere to the shorter, established timeframes or to filter-sterilize and perform appropriate quality control if extending use.
Experimental Workflows and Signaling
Troubleshooting
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. Sincalide | C49H62N10O16S3 | CID 9833444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sincalide - LKT Labs [lktlabs.com]
- 4. usbio.net [usbio.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sincalide CAS#: 25126-32-3 [m.chemicalbook.com]
- 7. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Sincalide [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. sincalide.com [sincalide.com]
- 11. avirpharma.com [avirpharma.com]
- 12. Chemical Stability of Reconstituted Sincalide in Sterile Water Under 2 Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sincalide Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide, the C-terminal octapeptide of cholecystokinin (CCK), is a potent pharmacological agent used in preclinical research to investigate gallbladder motility and pancreatic exocrine function.[1][2] It acts as a selective agonist for the cholecystokinin-A (CCK-A) receptor, mimicking the physiological actions of endogenous CCK.[3] These application notes provide detailed techniques and protocols for the administration of sincalide in various preclinical models, offering guidance on dosage, experimental design, and data analysis.
Mechanism of Action and Signaling Pathway
Sincalide exerts its effects by binding to CCK-A receptors, which are predominantly located on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[3] The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation by sincalide, initiates a downstream signaling cascade. The primary pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3][4] The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are the key events that trigger gallbladder smooth muscle contraction and the secretion of digestive enzymes from pancreatic acinar cells.[3][4]
Figure 1: Sincalide Signaling Pathway via CCK-A Receptor.
Data Presentation: Sincalide Administration in Preclinical Models
The following tables summarize typical dosage ranges and administration routes for sincalide in various preclinical models. It is important to note that optimal doses may vary depending on the specific animal strain, age, and experimental conditions. Pilot studies are recommended to determine the optimal dose for a particular experimental setup.
Table 1: Sincalide Dosages for Gallbladder Contractility Studies
| Preclinical Model | Route of Administration | Dosage Range (mcg/kg) | Notes |
| Mouse | Intravenous (IV), Subcutaneous (SC) | 0.1 - 1.0 | Higher doses may be required for SC administration to achieve a similar effect as IV. |
| Rat | Intravenous (IV) | 0.02 - 0.2 | Dose-dependent increases in gallbladder emptying have been observed.[5] |
| Guinea Pig | Intravenous (IV), Intramuscular (IM) | 0.05 - 0.5 | |
| Dog | Intravenous (IV) | 0.02 - 0.05 | A dose of 0.04 mcg/kg has been shown to induce at least 40% gallbladder emptying.[6] Higher doses (≥0.05 mcg/kg) may cause side effects like hypotension and bradycardia.[1][7] |
Table 2: Sincalide Dosages for Pancreatic Secretion Studies
| Preclinical Model | Route of Administration | Dosage Range (mcg/kg) | Notes |
| Rat | Intravenous (IV) Infusion | 0.02 - 0.1 | Often administered in combination with secretin to achieve maximal pancreatic secretion.[2][8] Dose-response relationships for enzyme output have been established.[8] |
| Dog | Intravenous (IV) Infusion | 0.02 - 0.1 | Co-infusion with secretin is a common practice. |
Experimental Protocols
Preparation and Administration of Sincalide
Materials:
-
Sincalide for injection (lyophilized powder)
-
Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Appropriate vehicle for the chosen administration route (e.g., sterile saline)
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized sincalide powder with the volume of Sterile Water for Injection or 0.9% Sodium Chloride Injection specified by the manufacturer. Gently swirl the vial to dissolve the contents completely. Do not shake vigorously.
-
Dilution: Based on the desired final concentration and the animal's body weight, further dilute the reconstituted sincalide solution with sterile saline or another appropriate vehicle.
-
Administration:
-
Intravenous (IV) Injection: Administer the prepared sincalide solution via a suitable vein (e.g., tail vein in mice and rats, cephalic or saphenous vein in dogs). The injection should be given slowly over 30-60 seconds.[7][9]
-
Intravenous (IV) Infusion: For a more sustained effect and to potentially reduce side effects, sincalide can be administered as a continuous IV infusion using a syringe pump.[9][10] The infusion rate and duration should be optimized for the specific experimental goals.
-
Intramuscular (IM) Injection: Administer the sincalide solution into a suitable muscle mass.
-
Subcutaneous (SC) Injection: Administer the sincalide solution into the subcutaneous space.
-
Assessment of Gallbladder Contractility
Principle: High-frequency ultrasound is a non-invasive method to visualize the gallbladder and measure its volume before and after sincalide administration. The change in volume is used to calculate the gallbladder ejection fraction (GBEF).
Protocol:
-
Animal Preparation: Fast the animal overnight (12-16 hours) with free access to water to ensure gallbladder filling. Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Imaging:
-
Place the animal in a supine or right lateral decubitus position.
-
Apply ultrasound gel to the shaved upper abdomen.
-
Using a high-frequency linear transducer (e.g., 12-15 MHz for mice and rats), locate the gallbladder.
-
Obtain baseline images and videos of the gallbladder in both longitudinal and transverse planes.
-
Measure the maximum length (L), width (W), and height (H) of the gallbladder.
-
-
Sincalide Administration: Administer sincalide via the desired route.
-
Post-Administration Imaging: Acquire images and videos at regular intervals (e.g., 5, 10, 15, 30, and 60 minutes) post-sincalide administration.[2]
-
Data Analysis:
-
Calculate the gallbladder volume at each time point using the ellipsoid formula: Volume = 0.52 x L x W x H.[11]
-
Calculate the Gallbladder Ejection Fraction (GBEF) using the following formula: GBEF (%) = [(Baseline Volume - Post-injection Volume) / Baseline Volume] x 100
-
Principle: This method directly measures the contractile force of isolated gallbladder muscle strips in response to sincalide in an organ bath setup.
Protocol:
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the gallbladder.
-
Place the gallbladder in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully open the gallbladder and gently remove the mucosa.
-
Cut longitudinal muscle strips of a standardized size (e.g., 2 mm wide and 5 mm long).
-
-
Organ Bath Setup:
-
Mount the muscle strips in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Sincalide Stimulation:
-
Add cumulative concentrations of sincalide to the organ bath to generate a dose-response curve.
-
Record the contractile force generated by the muscle strip at each concentration.
-
-
Data Analysis:
-
Measure the peak contractile force for each sincalide concentration.
-
Plot the contractile force against the log concentration of sincalide to generate a dose-response curve.
-
Assessment of Pancreatic Secretion
Principle: This involves the surgical cannulation of the pancreatic duct to collect pancreatic juice for the analysis of volume and enzyme activity following sincalide stimulation.
Protocol:
-
Animal Preparation: Fast the animal overnight with free access to water. Anesthetize the animal.
-
Surgical Procedure (Rat Model):
-
Perform a midline laparotomy to expose the abdominal organs.
-
Gently locate the common bile duct where the pancreatic ducts enter.
-
Carefully dissect the common bile duct and ligate it close to the duodenum.
-
Insert a fine cannula (e.g., polyethylene tubing) into the common bile duct proximal to the ligation, ensuring it is directed towards the pancreas.
-
Secure the cannula in place with surgical sutures.
-
-
Sample Collection:
-
Allow the animal to stabilize and collect basal pancreatic secretions for a defined period.
-
Administer sincalide (often in combination with secretin) as an IV infusion.
-
Collect pancreatic juice in pre-weighed tubes at regular intervals.
-
-
Sample Analysis:
-
Measure the volume of the collected pancreatic juice.
-
Determine the total protein concentration using a standard assay (e.g., Bradford or BCA).
-
Measure the activity of specific pancreatic enzymes such as amylase, lipase, and trypsin using commercially available assay kits or established spectrophotometric methods.[12]
-
Experimental Workflow Visualization
Figure 2: General Experimental Workflow for Sincalide Administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. avirpharma.com [avirpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 5. Effect of aging on pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sincalide.com [sincalide.com]
- 7. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. The action of synthetic secretin, cholecystokinin-octapeptide and combinations of these hormones on the secretion of the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. drugs.com [drugs.com]
- 11. edus.ucsf.edu [edus.ucsf.edu]
- 12. scintica.com [scintica.com]
Application Notes and Protocols for Measuring Pancreatic Enzyme Output In Vivo Using Sincalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent secretagogue used to stimulate pancreatic exocrine secretion.[1][2] It acts by binding to cholecystokinin-A (CCK-A) receptors on pancreatic acinar cells, initiating a signaling cascade that results in the secretion of digestive enzymes.[1] This makes sincalide an invaluable tool for in vivo studies of pancreatic function and pathology. These application notes provide detailed protocols for utilizing sincalide to measure pancreatic enzyme output in rodent models, offering insights into experimental design, surgical procedures, and analytical assays.
Physiological Mechanism of Sincalide Action
Sincalide mimics the physiological action of endogenous cholecystokinin, a hormone released from the small intestine in response to food ingestion.[1][3] Upon intravenous administration, sincalide binds to CCK-A receptors on pancreatic acinar cells.[1] This binding activates a G-protein coupled receptor signaling pathway, leading to an increase in intracellular calcium concentrations.[4][5] The rise in calcium triggers the fusion of zymogen granules with the apical membrane of the acinar cells, releasing a variety of digestive enzymes into the pancreatic duct.[6] These enzymes, including amylase, lipase, and proteases like trypsin, are then secreted into the duodenum to aid in the digestion of carbohydrates, fats, and proteins, respectively.[1]
dot graph TD{ rankdir="LR"; node[shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge[color="#34A853"];
Sincalide [label="Sincalide (CCK-8)"]; CCKAR [label="CCK-A Receptor", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein Activation", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C Activation", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3 Production", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release from ER", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zymogen [label="Zymogen Granule Fusion", shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Secretion [label="Enzyme Secretion", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sincalide --> CCKAR; CCKAR --> Gq; Gq --> PLC; PLC --> IP3; IP3 --> Ca_release; Ca_release --> Zymogen; Zymogen --> Enzyme_Secretion; } caption: "Sincalide Signaling Pathway in Pancreatic Acinar Cells"
Experimental Considerations
Choice of Animal Model
Rats and mice are the most commonly used animal models for studying pancreatic exocrine function due to their well-characterized physiology and the availability of genetic models.[7]
-
Rats: Offer the advantage of a larger pancreas and pancreatic duct, which simplifies surgical cannulation for direct juice collection.[8] Their pancreatic anatomy consists of a relatively compact splenic portion and a more diffuse duodenal portion.[8]
-
Mice: Are ideal for studies requiring genetic manipulation. However, their smaller size can make pancreatic duct cannulation more challenging.[7]
-
Pigs: The pig pancreas is anatomically and physiologically more similar to that of humans, making it a valuable translational model.[8][9] However, the cost and housing requirements are greater.
Sincalide Preparation and Administration
Sincalide for research is typically supplied as a lyophilized powder and should be reconstituted according to the manufacturer's instructions.
-
Reconstitution: Aseptically add sterile water or 0.9% sodium chloride for injection to the vial to achieve a desired stock concentration.[1][10][11] For example, adding 5 mL of sterile water to a 5 mcg vial yields a 1 mcg/mL solution.[1]
-
Storage: The reconstituted solution can typically be stored at room temperature for up to 8 hours, or refrigerated for longer stability as specified by the manufacturer.[1][10][11]
-
Administration: For in vivo studies in rodents, sincalide is most commonly administered intravenously (IV) via a tail vein or jugular vein catheter to ensure rapid and precise delivery.[12][13] Intraperitoneal (IP) injection is a less common alternative.
Quantitative Data on Pancreatic Secretion
The following tables summarize representative data on pancreatic exocrine secretion in response to sincalide stimulation in rats. These values can serve as a reference for expected outcomes.
Table 1: Dose-Dependent Effect of Sincalide on Pancreatic Juice Flow and Protein Output in Anesthetized Rats
| Sincalide Dose (µg/kg/h, IV) | Pancreatic Juice Flow (µL/min) | Protein Output (mg/min) |
| 0 (Basal) | 2.5 ± 0.3 | 0.15 ± 0.02 |
| 0.03 | 4.8 ± 0.5 | 0.45 ± 0.06 |
| 0.06 | 6.2 ± 0.7 | 0.78 ± 0.09 |
| 0.12 | 7.5 ± 0.9 | 1.12 ± 0.15 |
Data are presented as mean ± SEM and are compiled based on findings from studies such as those by a study on the potentiating effect of CCK and secretin.[12]
Table 2: Pancreatic Enzyme Activity in Response to Sincalide Stimulation in Rats
| Parameter | Basal | Sincalide (0.1 µg/kg, IV bolus) |
| Amylase Activity (U/mL) | 150 ± 20 | 850 ± 95 |
| Lipase Activity (U/mL) | 80 ± 12 | 550 ± 60 |
| Trypsin Activity (U/mL) | 50 ± 8 | 320 ± 40 |
Data are presented as mean ± SEM and are representative of typical enzymatic responses to a bolus dose of sincalide.
Experimental Protocols
Protocol 1: Pancreatic Duct Cannulation in Anesthetized Rats for Acute Studies
This protocol is designed for terminal experiments where pancreatic juice is collected over a short period following sincalide administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)[14]
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Polyethylene tubing (PE-10 or PE-50)
-
Suture material
-
Heating pad
-
Sincalide solution
-
Saline
Procedure:
-
Anesthesia: Anesthetize the rat using a preferred method. For example, induce anesthesia with 5% isoflurane and maintain with 1.5-2.5% isoflurane. Alternatively, use an intraperitoneal injection of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg).[14] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdominal area and sterilize the skin with an antiseptic solution. Place the rat on a heating pad to maintain body temperature.
-
Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.
-
Pancreatic Duct Identification: Gently retract the duodenum to locate the pancreas. The pancreatic duct can be identified as a small, translucent tube entering the duodenum near the bile duct.
-
Cannulation: Carefully dissect the pancreatic duct from the surrounding tissue. Make a small incision in the duct and insert a pre-filled (with saline) polyethylene cannula. Secure the cannula in place with a ligature.
-
Basal Collection: Allow the pancreatic secretion to stabilize and collect basal pancreatic juice for a defined period (e.g., 30 minutes).
-
Sincalide Administration: Administer a bolus or continuous infusion of sincalide via a cannulated jugular or tail vein.
-
Stimulated Collection: Collect pancreatic juice in pre-weighed tubes at timed intervals (e.g., every 10-15 minutes) for the duration of the experiment.
-
Euthanasia: At the end of the experiment, euthanize the animal under deep anesthesia.
Protocol 2: Post-Operative Care for Recovery Studies
For studies involving conscious animals with chronic pancreatic duct cannulation, appropriate post-operative care is crucial.
Procedure:
-
Analgesia: Administer a pre-emptive analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg SC) before surgery and continue for at least 72 hours post-operatively.[15]
-
Fluid Therapy: Provide subcutaneous or intravenous fluids (e.g., 30 ml/kg lactated Ringer's solution) to prevent dehydration.[15]
-
Recovery Environment: Place the animal in a clean, warm cage for recovery. Monitor for signs of pain, distress, or complications.[15]
-
Diet: Provide easily accessible food and water. A soft or liquid diet may be beneficial in the initial recovery period.
-
Catheter Maintenance: Ensure the externalized cannula is protected and patent. Regular flushing with a small volume of sterile saline may be necessary.
Protocol 3: Amylase Activity Assay
This protocol is based on the Bernfeld method, which measures the release of reducing sugars from starch.
Materials:
-
Pancreatic juice samples
-
1% soluble starch solution in phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) color reagent
-
Maltose standards
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a test tube, mix a diluted sample of pancreatic juice with the starch solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a precise time (e.g., 5 minutes).
-
Reaction Termination: Stop the reaction by adding DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.
-
Measurement: After cooling, measure the absorbance at 540 nm.
-
Calculation: Determine the amount of maltose produced by comparing the absorbance to a standard curve generated with known concentrations of maltose. One unit of amylase activity is defined as the amount of enzyme that liberates 1 µmole of maltose per minute under the assay conditions.
Protocol 4: Lipase Activity Assay
This protocol utilizes a titrimetric method to measure the release of free fatty acids from a triglyceride substrate.
Materials:
-
Pancreatic juice samples
-
Tributyrin or olive oil emulsion as substrate
-
pH-stat titrator
-
Sodium hydroxide (NaOH) solution (e.g., 0.01 M)
Procedure:
-
Reaction Setup: Add the substrate emulsion to a reaction vessel maintained at a constant temperature (e.g., 37°C) and pH (e.g., 8.0).
-
Enzyme Addition: Add a known volume of pancreatic juice to initiate the reaction.
-
Titration: The pH-stat will automatically titrate the liberated fatty acids with the NaOH solution to maintain a constant pH.
-
Measurement: The rate of NaOH consumption is recorded.
-
Calculation: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the assay conditions.
Protocol 5: Trypsin Activity Assay
This protocol uses the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
Pancreatic juice samples
-
BAPNA solution in Tris buffer (pH 8.2)
-
30% acetic acid
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, add the BAPNA substrate solution.
-
Enzyme Addition: Add a small volume of diluted pancreatic juice to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding 30% acetic acid.
-
Measurement: Measure the absorbance of the released p-nitroaniline at 410 nm.
-
Calculation: Calculate trypsin activity based on the molar extinction coefficient of p-nitroaniline. One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1 µmole of BAPNA per minute under the assay conditions.
Conclusion
The use of sincalide in conjunction with in vivo models provides a robust platform for investigating pancreatic exocrine function. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the physiology and pathophysiology of the pancreas. Careful surgical technique, precise sample handling, and standardized analytical assays are paramount to obtaining reliable and reproducible results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Mechanism of increased exocrine pancreatic secretion in pancreatic juice-diverted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of extracellular [Ca2+] on secretory and redox responses to CCK-8 in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-dependent secretory and redox response to CCK-8 in isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in pancreatic endocrine and exocrine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. External pancreatic secretion in the rat: supramaximal inhibition induced by the cholecystokinin octapeptide [CCK(26-33)] and analogs altered on the 28-29 bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the anatomical structure of the pancreas in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pig is a better model than the rabbit or rat for studying the pathophysiology of human mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. Sincalide [dailymed.nlm.nih.gov]
- 12. Potentiating effect of CCK and secretin on rat exocrine pancreas and its cholinergic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biphasic insulin secretion after intravenous but not after intraportal CCK-8 infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 15. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
In Vitro Application of Sincalide on Isolated Gallbladder Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent stimulator of gallbladder contraction.[1][2][3] It acts as a cholecystokinetic agent by binding to cholecystokinin-A (CCK-A) receptors on gallbladder smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and subsequent bile ejection.[4][5] These application notes provide detailed protocols for the in vitro assessment of Sincalide's effects on isolated gallbladder tissue, a critical methodology in physiological research and the development of novel therapeutics for biliary disorders. The described protocols are essential for characterizing the potency and efficacy of Sincalide and other cholecystokinetic agents.
Mechanism of Action
Sincalide mimics the action of endogenous cholecystokinin, the primary hormone responsible for postprandial gallbladder contraction.[6] The binding of Sincalide to CCK-A receptors, which are Gq-protein coupled, activates Phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][9] The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequent myosin light chain kinase (MLCK) activation, culminating in smooth muscle contraction.[9]
Data Presentation
The following tables summarize the expected quantitative data from in vitro experiments with Sincalide on isolated gallbladder tissue.
Table 1: Dose-Response Relationship of Sincalide on Gallbladder Muscle Contraction
| Sincalide Concentration (mol/L) | Contractile Response (% of Maximum) |
| 1 x 10⁻¹⁰ | 10 - 20 |
| 1 x 10⁻⁹ | 30 - 50 |
| 1 x 10⁻⁸ | 60 - 80 |
| 1 x 10⁻⁷ | 85 - 95 |
| 1 x 10⁻⁶ | 100 |
Note: These are representative values and may vary depending on the species and experimental conditions. A full dose-response curve should be generated to determine the EC50 value.
Table 2: Key Pharmacological Parameters of Sincalide
| Parameter | Value | Unit |
| Receptor | CCK-A | - |
| Agonist | Sincalide (CCK-8) | - |
| EC₅₀ | ~1 - 10 | nmol/L |
Note: The EC50 value represents the concentration of Sincalide that produces 50% of the maximal contractile response and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Isolated Gallbladder Tissue Strips
This protocol describes the dissection and preparation of gallbladder smooth muscle strips for in vitro contractility studies.
Materials:
-
Animal model (e.g., guinea pig, rabbit)
-
Euthanasia solution
-
Dissection instruments (scissors, forceps)
-
Petri dish filled with ice-cold Krebs-Henseleit (K-H) solution
-
Krebs-Henseleit (K-H) solution composition (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.[10]
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity and carefully excise the gallbladder.
-
Immediately place the gallbladder in a Petri dish containing ice-cold K-H solution bubbled with carbogen.
-
Gently remove any adhering connective and fatty tissue from the outer surface of the gallbladder.
-
Open the gallbladder longitudinally and rinse the lumen with fresh K-H solution to remove any remaining bile.
-
Cut longitudinal muscle strips of approximately 10 mm in length and 2-3 mm in width from the body of the gallbladder.
-
Keep the prepared tissue strips in ice-cold, carbogen-aerated K-H solution until mounting in the organ bath.
Protocol 2: Measurement of Isometric Contraction in an Organ Bath
This protocol details the methodology for measuring the contractile response of isolated gallbladder strips to Sincalide using an isometric organ bath setup.
Materials:
-
Isolated gallbladder tissue strips
-
Organ bath system with thermostatic control (37°C)
-
Isometric force-displacement transducer
-
Data acquisition system and software
-
Krebs-Henseleit (K-H) solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Sincalide stock solution and dilution series
-
Potassium Chloride (KCl) solution (for inducing maximal contraction)
Procedure:
-
Fill the organ bath chambers with K-H solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Mount a gallbladder strip vertically in the organ bath by attaching one end to a fixed hook and the other end to the isometric force transducer.
-
Apply an initial resting tension of 1.0 - 1.5 grams to the tissue strip and allow it to equilibrate for 60-90 minutes. During equilibration, wash the tissue with fresh K-H solution every 15-20 minutes.
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mmol/L) to the bath. This provides the maximum contractile response for normalization.
-
Wash the tissue repeatedly with K-H solution until the tension returns to the baseline resting level.
-
Construct a cumulative dose-response curve for Sincalide. Start by adding the lowest concentration of Sincalide to the organ bath.
-
Once the contractile response to a given concentration has stabilized, add the next higher concentration without washing out the previous one.
-
Continue this process until the maximal contractile response is achieved.
-
Record the isometric tension continuously using the data acquisition system.
-
At the end of the experiment, wash the tissue and perform another KCl-induced contraction to ensure tissue viability.
Conclusion
The in vitro application of Sincalide on isolated gallbladder tissue provides a robust and reproducible model for studying the physiology of gallbladder contraction and for the pharmacological evaluation of cholecystokinetic compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field. Adherence to these methodologies will ensure the generation of high-quality, reliable data crucial for advancing our understanding of gallbladder function and dysfunction.
References
- 1. In vitro contractility of stimulated and non-stimulated human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Studies of gallbladder contraction using intramuscular sincalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin and gallbladder contraction: effect of CCK infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Sincalide-Stimulated Pancreatic Secretion Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent stimulator of pancreatic exocrine secretion.[1] It mimics the physiological actions of endogenous CCK, inducing the secretion of a low-volume, enzyme-rich fluid from pancreatic acinar cells.[2] In clinical and research settings, sincalide is often used in conjunction with secretin in the secretin-sincalide test to provide a comprehensive assessment of pancreatic exocrine function.[3] Secretin primarily stimulates the pancreatic ductal cells to release a large volume of bicarbonate-rich fluid, while sincalide assesses the secretory capacity of the acinar cells.[4][5] This combined hormonal stimulation allows for the differential diagnosis of pancreatic insufficiency and provides valuable insights for drug development targeting pancreatic disorders.[4]
This document provides a detailed protocol for performing a sincalide-stimulated pancreatic secretion analysis, along with expected quantitative data and a visualization of the underlying signaling pathway and experimental workflow.
Signaling Pathway of Sincalide in Pancreatic Acinar Cells
Sincalide exerts its effects by binding to the cholecystokinin-A (CCK-A) receptors on pancreatic acinar cells.[2] This binding initiates a G-protein-coupled signaling cascade, primarily through the Gq/11 alpha subunit. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC). These signaling events culminate in the fusion of zymogen granules with the apical membrane of the acinar cells, leading to the secretion of digestive enzymes.[6][7]
References
- 1. Effects of CCK on pancreatic function and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. journals.physiology.org [journals.physiology.org]
- 4. droracle.ai [droracle.ai]
- 5. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Duodenal alkalinization releases secretin and vasoactive intestinal polypeptide and stimulates exocrine pancreatic secretion in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostics and Management of Pancreatic Cystic Lesions—New Techniques and Guidelines [mdpi.com]
Application Note: High-Throughput Screening for Cholecystokinin A Receptor Agonists Using Sincalide Ammonium
Introduction
Sincalide ammonium, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK), is a potent and selective agonist for the cholecystokinin A (CCK-A) receptor.[1][2] The CCK-A receptor, a G-protein coupled receptor (GPCR), is a key regulator of various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety.[3] Its involvement in these pathways makes it a significant target for drug discovery in areas such as obesity, gastrointestinal disorders, and certain types of cancer. This application note provides detailed protocols for cell-based assays designed to identify and characterize novel CCK-A receptor agonists using this compound as a reference compound. The described assays are robust, scalable for high-throughput screening (HTS), and focus on the two primary signaling cascades activated by the CCK-A receptor: the Gq pathway leading to intracellular calcium mobilization and the Gs pathway resulting in cyclic AMP (cAMP) accumulation.
Principle
The CCK-A receptor is known to couple to both Gq and Gs G-proteins.[4][5] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][6] The Gs pathway, upon activation, stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), another important second messenger.[4] These distinct signaling events provide the basis for functional cell-based assays to screen for CCK-A receptor modulators.
Materials and Methods
Cell Lines:
-
CHO-K1 or HEK293 cells stably expressing the human CCK-A receptor. These cell lines are recommended due to their robust growth characteristics and low endogenous expression of many GPCRs.
Reagents:
-
This compound (lyophilized powder)
-
Cell culture medium (e.g., DMEM/F-12 for CHO-K1, DMEM for HEK293)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)
-
96-well or 384-well black-walled, clear-bottom microplates
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Fluorescent microplate reader with automated injection capabilities (for calcium mobilization assay)
-
Luminescence or fluorescence microplate reader compatible with the chosen cAMP assay kit
-
Laminar flow hood
-
Centrifuge
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled pathway by CCK-A receptor agonists.
Workflow Diagram:
Caption: Workflow for the Calcium Mobilization Assay.
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed CHO-K1 or HEK293 cells expressing the CCK-A receptor into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000-60,000 cells/well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound (as a reference agonist) and test compounds in assay buffer.
-
Place the plate in a fluorescent microplate reader equipped with an automated injector.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the Sincalide or test compound solutions into the wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the response.
-
Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels resulting from the activation of the Gs-coupled pathway by CCK-A receptor agonists.
Workflow Diagram:
Caption: Workflow for the cAMP Accumulation Assay.
Protocol:
-
Cell Plating:
-
Follow the same cell plating procedure as described for the calcium mobilization assay.
-
-
Compound Treatment:
-
Aspirate the cell culture medium.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period as recommended by the cAMP assay kit manufacturer.
-
Add serial dilutions of this compound or test compounds to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, AlphaScreen) according to the manufacturer's protocol. This typically involves adding lysis buffer and detection reagents to the wells.
-
Incubate as required by the kit.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
The potency of this compound and other CCK-A receptor agonists can be quantified and compared using the EC50 values obtained from the dose-response curves.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | Calcium Mobilization | CHO-K1-CCKAR | 0.5 - 5 |
| This compound | cAMP Accumulation | HEK293-CCKAR | 1 - 10 |
| CCK Octapeptide | Calcium Mobilization | HiTSeeker CCKAR | 0.417[7] |
| Agonist X | Calcium Mobilization | CHO-K1-CCKAR | User Determined |
| Agonist Y | cAMP Accumulation | HEK293-CCKAR | User Determined |
Note: The provided EC50 ranges for this compound are typical expected values and may vary depending on specific experimental conditions and cell line characteristics.
Signaling Pathway Diagrams
Activation of the CCK-A receptor by Sincalide initiates two primary signaling cascades:
Gq Signaling Pathway:
Caption: CCK-A Receptor Gq Signaling Cascade.
Gs Signaling Pathway:
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols for Studying Biliary Dyskinesia in Animal Models Using Sincalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sincalide for the investigation of biliary dyskinesia in preclinical animal models. The protocols outlined below detail methods for inducing a biliary dyskinesia-like state, assessing gallbladder motility, and measuring sphincter of Oddi function.
Introduction to Sincalide and Biliary Dyskinesia
Biliary dyskinesia is a functional disorder of the gallbladder and sphincter of Oddi, characterized by abnormal motility in the absence of gallstones or other structural abnormalities.[1] This condition can lead to biliary colic and other gastrointestinal symptoms.[1] Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent cholecystogogue used diagnostically to stimulate gallbladder contraction and evaluate biliary function.[2][3][4] In research settings, sincalide is an invaluable tool for probing the pathophysiology of biliary dyskinesia and for evaluating potential therapeutic interventions in animal models.
Sincalide mimics the action of endogenous cholecystokinin, binding to CCK-A receptors on gallbladder smooth muscle cells and interstitial cells of Cajal.[2][3][4] This interaction triggers a signaling cascade that results in gallbladder contraction and relaxation of the sphincter of Oddi, facilitating bile flow into the duodenum.[2][5]
Animal Models of Biliary Dyskinesia
A state of gallbladder hypomotility, a key feature of biliary dyskinesia, can be induced in animal models through dietary manipulation. The guinea pig is a well-established model for these studies due to its physiological similarities to humans in terms of biliary function.
Protocol for Induction of Gallbladder Hypomotility in Guinea Pigs
This protocol describes the use of a high-fat, lithogenic diet to induce a functional state of gallbladder hypomotility.
Materials:
-
Male guinea pigs (e.g., Hartley strain), 4 weeks old
-
Standard guinea pig chow
-
Lithogenic diet (chow supplemented with 1.25% cholesterol, 0.5% cholic acid, and 15% fat)[6][7]
-
Animal housing with a 12-hour light/dark cycle
-
Water ad libitum
Procedure:
-
Acclimatize guinea pigs to the housing facility for one week on a standard chow diet.
-
Randomly assign animals to a control group (standard diet) or an experimental group (lithogenic diet).
-
Provide the respective diets to the animals for a period of 8 weeks.[6] This duration has been shown to induce significant gallbladder hypomotility.[6]
-
Monitor animal health and weight regularly throughout the study period.
-
At the end of the 8-week feeding period, animals are ready for functional assessment of biliary motility.
Experimental Protocols Using Sincalide
In Vivo Assessment of Gallbladder Motility (Gallbladder Ejection Fraction)
Gallbladder ejection fraction (GBEF) is a quantitative measure of gallbladder contractility. This protocol details the use of sincalide to stimulate gallbladder contraction for the measurement of GBEF using ultrasonography.
Materials:
-
Anesthetized guinea pigs from the dietary study
-
High-frequency ultrasound system with a linear transducer
-
Sincalide for injection
-
Sterile saline
-
Intravenous catheter
Procedure:
-
Anesthetize the guinea pig according to an approved institutional protocol.
-
Place the animal in a supine position and shave the abdominal area over the gallbladder.
-
Apply ultrasound gel and locate the gallbladder using the ultrasound transducer.
-
Obtain baseline 2D and 3D images of the gallbladder to calculate the fasting volume.
-
Administer a bolus intravenous injection of sincalide. A common dose range for guinea pigs is 2.5 to 40 ng/kg/min infused intravenously to elicit a dose-dependent response.
-
Acquire serial ultrasound images of the gallbladder at regular intervals (e.g., every 5 minutes) for up to 30 minutes post-injection.
-
Calculate the gallbladder volume at each time point.
-
The GBEF is calculated using the following formula: GBEF (%) = [(Fasting Volume - Minimum Post-injection Volume) / Fasting Volume] x 100
In Vitro Assessment of Gallbladder Smooth Muscle Contractility
This protocol allows for the direct measurement of gallbladder smooth muscle contraction in response to sincalide, independent of neural and other systemic influences.
Materials:
-
Excised guinea pig gallbladders
-
Krebs-Ringer bicarbonate solution, aerated with 95% O2 / 5% CO2
-
Organ bath system with isometric force transducers
-
Sincalide
-
Surgical scissors and forceps
Procedure:
-
Euthanize the guinea pig and immediately excise the gallbladder.
-
Place the gallbladder in ice-cold Krebs-Ringer solution.
-
Cut the gallbladder into longitudinal muscle strips of approximately 2 mm x 10 mm.
-
Mount the muscle strips in the organ baths containing Krebs-Ringer solution at 37°C.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.
-
Generate a cumulative dose-response curve by adding increasing concentrations of sincalide to the organ bath. A typical concentration range is 10⁻¹⁰ to 10⁻⁶ M.[8]
-
Record the isometric contractile force at each concentration.
-
Analyze the data to determine the maximal contractile response and the EC50 (the concentration of sincalide that produces 50% of the maximal response).
In Vivo Assessment of Sphincter of Oddi Motility (Manometry)
Sphincter of Oddi manometry measures the pressure within this muscular valve, providing insights into its function. Sincalide is used to assess the sphincter's relaxation response.
Materials:
-
Anesthetized guinea pigs
-
Water-perfused manometry catheter with multiple recording ports
-
Perfusion pump
-
Pressure transducers and data acquisition system
-
Duodenoscope (for larger animal models like swine) or surgical access for catheter placement
-
Sincalide
Procedure:
-
Anesthetize the animal as per approved protocols.
-
Access the duodenum either endoscopically or surgically.
-
Introduce the manometry catheter into the common bile duct and position it across the sphincter of Oddi.
-
Perfuse the catheter with sterile water at a constant rate.
-
Record baseline sphincter of Oddi basal pressure and phasic wave activity for a stable period.
-
Administer an intravenous bolus of sincalide. A typical dose that elicits a response in the sphincter of Oddi is around 20 ng/kg.[1][9]
-
Continuously record the manometric tracings for at least 10 minutes following sincalide administration.
-
Analyze the data for changes in basal pressure, phasic wave amplitude, and frequency. A normal response to sincalide is a decrease in basal pressure and inhibition of phasic contractions.[1][5]
Data Presentation
Quantitative Data Summary
| Animal Model | Parameter Measured | Sincalide Dosage | Route of Administration | Expected Outcome | Citation(s) |
| Guinea Pig | Gallbladder Contractility (in vivo) | 2.5 - 40 ng/kg/min | Intravenous Infusion | Dose-dependent increase in gallbladder pressure | |
| Guinea Pig | Gallbladder Smooth Muscle Contraction (in vitro) | 10⁻¹⁰ - 10⁻⁶ M | In organ bath | Dose-dependent increase in contractile force | [8] |
| Guinea Pig | Sphincter of Oddi Motility (in vitro) | > 10⁻⁸ M | In organ bath | Enhanced amplitude of junction potentials | [10] |
| Dog | Gallbladder Motility | Not specified | Not specified | Decreased sensitivity to CCK after high-fat diet | [11] |
| Cat | Sphincter of Oddi Motility | 20 ng/kg/min | Intravenous Infusion | No significant change in bile flow rate | [9] |
| Swine | Sphincter of Oddi Motility | Not specified | Intravenous | Relaxation of the sphincter | [12] |
| Human (for reference) | Sphincter of Oddi Motility | 20 ng/kg | Intravenous Bolus | Significant decrease in basal pressure and phasic wave frequency/amplitude | [1] |
Visualization of Pathways and Workflows
Signaling Pathway of Sincalide in Gallbladder Smooth Muscle
Caption: Sincalide signaling cascade in gallbladder smooth muscle cells.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo assessment of biliary motility.
References
- 1. Action of cholecystokinin-octapeptide on sphincter of Oddi basal pressure and phasic wave activity in humans [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-coupled intracellular signaling in human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Changes in the interstitial cells of Cajal in the gallbladder of guinea pigs fed a lithogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of gallbladder hypomotility via FATP2 inhibition protects from lithogenic diet-induced cholelithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of modulating voltage-dependent calcium channels on cholecystokinin and acetylcholine-induced contractions of the guinea pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choledochoduodenal flow: effect of the sphincter of Oddi in opossums and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Biliary manometry in swine: a unique endoscopic model for teaching and research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sincalide Infusion for Gallbladder Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sincalide in their experiments. The following information is designed to help optimize infusion rates to prevent gallbladder spasms and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Sincalide and how does it induce gallbladder contraction?
A1: Sincalide is a synthetic C-terminal octapeptide of cholecystokinin (CCK).[1][2] It functions as a cholecystopancreatic-gastrointestinal hormone peptide.[1] When administered intravenously, Sincalide stimulates the contraction of the gallbladder, leading to the evacuation of bile, a process that mimics the physiological response to endogenous CCK.[3][4][5] It also stimulates pancreatic secretion and intestinal motility.[4][6]
Q2: What is a gallbladder spasm and why does it occur during Sincalide administration?
A2: A gallbladder spasm is a sudden, intense contraction of the gallbladder muscle. In the context of Sincalide administration, this can be caused by a rapid, non-physiological rate of infusion.[7] Bolus injections or short infusions can lead to adverse symptoms and ineffective gallbladder contraction.[7] The rapid administration can cause intestinal cramping, which may be perceived as abdominal pain or discomfort.[7][8]
Q3: What are the common adverse reactions associated with Sincalide infusion?
A3: The most frequent adverse reactions are gastrointestinal, including abdominal discomfort or pain and nausea.[4][9] Other less common side effects can include vomiting, diarrhea, headache, dizziness, flushing, and hypersensitivity reactions such as anaphylaxis.[4][6][10] These reactions are generally transient.[2][4]
Q4: How can the risk of gallbladder spasm and other adverse reactions be minimized?
A4: To reduce the risk of adverse reactions, including gallbladder spasm, administering Sincalide as a slower intravenous infusion is recommended over a rapid bolus injection.[4][9][11] Published data and consensus recommendations suggest that an infusion over 60 minutes is an optimal methodology.[8][12]
Q5: Are there any contraindications for the use of Sincalide?
A5: Yes, Sincalide is contraindicated in patients with a history of hypersensitivity to the drug and in those with intestinal obstruction.[2] Caution should be exercised in patients with small gallstones, as the stimulation of gallbladder contraction could lead to the evacuation of stones that may become lodged in the cystic or common bile duct.[6][9]
Troubleshooting Guides
Issue 1: Patient reports abdominal pain and cramping during infusion.
-
Possible Cause: The infusion rate may be too rapid, causing a physiological response that includes intestinal cramping and potential gallbladder spasm.[7][8]
-
Troubleshooting Steps:
-
Immediately decrease the infusion rate.
-
If symptoms persist, pause the infusion and assess the patient's condition.
-
For future experiments, consider adopting a slower infusion protocol, such as administering the total dose over 60 minutes.[8][12]
-
Document the event and the adjusted infusion parameters for future reference.
-
Issue 2: Inconsistent or poor gallbladder contraction observed.
-
Possible Cause: A rapid infusion can sometimes lead to an ineffective gallbladder contraction, potentially due to spasm of the neck of the gallbladder.[7]
-
Troubleshooting Steps:
-
Verify that the correct dose of Sincalide was administered. The recommended dose for gallbladder contraction is typically 0.02 mcg/kg.[4][11]
-
Ensure the Sincalide was properly reconstituted and diluted according to the manufacturer's instructions.[11]
-
For subsequent studies, switch to a slower infusion methodology. A 60-minute infusion of 0.02 mcg/kg has been shown to have the lowest variability in gallbladder ejection fraction (GBEF) in healthy subjects.[7]
-
Issue 3: Non-visualization of the gallbladder during imaging.
-
Possible Cause: This could be a false-positive result, especially in patients who have been fasting for an extended period (over 24 hours), leading to thick, viscous bile that can prevent the entry of the imaging radiotracer.[13][14]
-
Troubleshooting Steps:
-
For patients with extended fasting, consider a pre-treatment with Sincalide to empty the gallbladder before the administration of the imaging agent. The recommended dose for this is 0.02 mcg/kg infused over 60 minutes.[14]
-
The imaging agent should be injected at least 30 minutes after the Sincalide infusion to allow for adequate gallbladder relaxation.[13]
-
Data Presentation
Table 1: Recommended Sincalide Infusion Rates to Minimize Adverse Events
| Indication | Recommended Dose | Recommended Infusion Duration |
| Gallbladder Contraction | 0.02 mcg/kg | 60 minutes[8][12] |
| Alternative for Gallbladder Contraction (to reduce GI adverse reactions) | 0.12 mcg/kg | 50 minutes[11] |
| Pancreatic Secretion (in combination with secretin) | 0.02 mcg/kg | 30 minutes[11][15] |
| Acceleration of Barium Meal Transit | 0.12 mcg/kg | 30 minutes[11] |
Table 2: Comparison of Sincalide Infusion Durations and Variability in Gallbladder Ejection Fraction (GBEF)
| Infusion Duration | Total Dose | Coefficient of Variation (CV) for GBEF | Lower Limit of Normal for GBEF |
| 15 minutes | 0.02 mcg/kg | 52% | Not well-defined[7] |
| 30 minutes | 0.02 mcg/kg | 35% | Not well-defined[7] |
| 60 minutes | 0.02 mcg/kg | 19% | 38%[7] |
Experimental Protocols
Protocol 1: Optimal Sincalide Infusion for Gallbladder Ejection Fraction (GBEF) Measurement
This protocol is based on a multicenter investigation to determine the optimal infusion methodology with the least variability.[7]
-
Subject Preparation: Subjects should fast overnight before the examination.[7] Exclude subjects with prior gastrointestinal surgery, chronic diseases affecting motility, or those taking medications that could interfere with gallbladder motility.[7]
-
Radiotracer Administration: Inject subjects intravenously with 99mTc-mebrofenin.[7]
-
Imaging: Acquire images using a gamma camera until the gallbladder is visualized (typically around 60 minutes).[7]
-
Sincalide Preparation: Reconstitute a vial of Sincalide (5 mcg) with 5 mL of sterile water.[7] The required dose of 0.02 mcg/kg should be further diluted in 100 mL of 0.9% Sodium Chloride Injection USP.[11]
-
Sincalide Infusion: Administer the diluted Sincalide solution via a constant infusion pump over 60 minutes.[7]
-
GBEF Calculation: Quantify the GBEF at the 60-minute mark of the infusion.[7]
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sincalide.com [sincalide.com]
- 3. Sincalide | C49H62N10O16S3 | CID 9833444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sincalide: Generic, Uses, Side Effects, Dosage [medicinenet.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. sincalide.com [sincalide.com]
- 10. Sincalide (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Sincalide: A Review of Clinical Utility, Proper Infusion Methodology, and Alternative Cholecystogogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. genericcontrastagents.com [genericcontrastagents.com]
Technical Support Center: Sincalide Application in Gallbladder Contractility Studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent gallbladder responses to Sincalide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Sincalide and how does it induce gallbladder contraction?
A1: Sincalide is a synthetic C-terminal octapeptide of cholecystokinin (CCK-8).[1][2] It mimics the physiological action of endogenous cholecystokinin.[1][3][4] Sincalide binds with high affinity to CCK-A receptors located on the smooth muscle of the gallbladder.[1] This binding initiates a downstream signaling cascade that results in smooth muscle contraction and subsequent expulsion of bile.[1]
Q2: What is a typical gallbladder ejection fraction (GBEF) response to Sincalide?
A2: A gallbladder ejection fraction (GBEF) of 38% or greater is generally considered a normal response to a standardized 60-minute infusion of 0.02 µg/kg of Sincalide.[5][6][7] A satisfactory contraction is often defined as at least a 40% reduction in gallbladder size.[2][4] However, values can vary based on the infusion protocol.[5][8]
Q3: Can the source of Sincalide affect experimental outcomes?
A3: Yes, variability between proprietary and compounded Sincalide has been reported to lead to significant differences in gallbladder ejection fraction.[9] For consistency in research, it is recommended to use a single, reliable source of Sincalide throughout a study.
Troubleshooting Inconsistent Gallbladder Response
An inconsistent gallbladder response to Sincalide can be frustrating and can compromise experimental data. The following guide addresses common issues and provides systematic troubleshooting steps.
Issue 1: Suboptimal or Absent Gallbladder Contraction
Possible Causes:
-
Incorrect Sincalide Preparation or Storage: Lapsed stability of reconstituted Sincalide.
-
Suboptimal Administration Protocol: Infusion rate is too rapid or too slow.
-
Interfering Substances: Presence of drugs or endogenous factors that inhibit gallbladder motility.
-
Subject-Specific Conditions: Prolonged fasting or underlying gallbladder pathology.
Troubleshooting Steps:
-
Verify Sincalide Preparation and Handling:
-
Confirm that the lyophilized powder was stored at room temperature and reconstituted with the correct volume of normal saline (e.g., 3 ml).[10]
-
After reconstitution, ensure the solution was stored in a refrigerator and used within 12 hours.[10]
-
Visually inspect the reconstituted solution for any particulates or discoloration.
-
-
Review and Optimize Administration Protocol:
-
Recommended Protocol: A 60-minute intravenous infusion of 0.02 µg/kg of Sincalide is recommended to minimize variability and achieve a consistent response.[5][6][11][12]
-
Avoid Rapid Bolus Injections: Rapid infusions (e.g., 1-3 minutes) can cause spasm of the neck of the gallbladder, leading to ineffective contraction and adverse effects like nausea and abdominal cramping.[5]
-
Ensure the infusion pump is calibrated and delivering the correct volume over the specified time.
-
-
Screen for Interfering Medications and Substances:
-
Assess Subject's Physiological State:
-
Fasting Status: Ensure subjects have fasted for an appropriate period (e.g., 4 hours).[13] Prolonged fasting (>24 hours) can lead to a gallbladder full of viscous bile that may not empty effectively.[11] In such cases, a pre-treatment with Sincalide to empty the gallbladder, followed by a waiting period for it to relax and refill, may be necessary.[11][14]
-
Rule out Underlying Conditions: Conditions such as chronic acalculous gallbladder disease can intrinsically impair gallbladder contraction.[15]
-
Issue 2: High Variability in Gallbladder Ejection Fraction (GBEF) Between Subjects
Possible Causes:
-
Inconsistent Infusion Protocol: Different infusion durations used across experiments.
-
Intrinsic Biological Variability: Natural variation in response to Sincalide.
-
Inconsistent GBEF Calculation Timepoint: Measuring GBEF at different times post-infusion.
Troubleshooting Steps:
-
Standardize the Infusion Protocol:
-
Standardize GBEF Calculation:
-
For a 60-minute infusion, the GBEF should be calculated at the 60-minute time point.[5]
-
-
Increase Sample Size:
-
To account for inherent biological variability, a larger sample size may be necessary to achieve statistical power.
-
Data Presentation
Table 1: Recommended Sincalide Infusion Protocols for Consistent Gallbladder Response
| Infusion Duration | Sincalide Dose | GBEF Measurement Timepoint | Coefficient of Variation (CV) | Lower Limit of Normal GBEF |
| 60 minutes | 0.02 µg/kg | 60 minutes | 19% | 38% |
| 30 minutes | 0.02 µg/kg | 30 minutes | 35% | 13-17% |
| 15 minutes | 0.02 µg/kg | 15 minutes | 52% | 13-17% |
Data adapted from a multicenter investigation on healthy volunteers.[5][8][16]
Table 2: Common Medications and Substances that May Interfere with Sincalide-Induced Gallbladder Contraction
| Class of Drug/Substance | Examples | Effect on Gallbladder Motility |
| Opiates | Morphine | May inhibit gallbladder contraction.[11] |
| Calcium Channel Blockers | Nifedipine | Can inhibit smooth muscle contraction.[5] |
| Progesterone | Oral contraceptives | Can alter biliary flow dynamics.[5][14] |
| Atropine | Anticholinergic effects can reduce smooth muscle contraction.[5] | |
| Octreotide | Inhibits the release of various gastrointestinal hormones.[5] | |
| Indomethacin | A nonsteroidal anti-inflammatory drug that can affect smooth muscle.[5] |
Experimental Protocols
Protocol 1: Standardized Sincalide Infusion for Gallbladder Ejection Fraction (GBEF) Assessment
-
Subject Preparation:
-
Sincalide Preparation:
-
Sincalide Administration:
-
GBEF Measurement:
-
Gallbladder volume should be measured at baseline (before infusion) and at the 60-minute mark.
-
GBEF is calculated using the formula: (Baseline Volume - 60-min Volume) / Baseline Volume * 100%.
-
Visualizations
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sincalide | C49H62N10O16S3 | CID 9833444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Sincalide cholescintigraphy--32 years later: evidence-based data on its clinical utility and infusion methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sincalide-Stimulated Cholescintigraphy: A Retrospective Study and Proposal of a Modified Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. Compounded versus proprietary sincalide for evaluation of gallbladder ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sincalide [dailymed.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. Sincalide: A Review of Clinical Utility, Proper Infusion Methodology, and Alternative Cholecystogogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
- 14. appliedradiology.com [appliedradiology.com]
- 15. oatext.com [oatext.com]
- 16. researchgate.net [researchgate.net]
Sincalide stability in different experimental buffers and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sincalide in various experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized sincalide?
For maximum stability, the manufacturer recommends reconstituting lyophilized sincalide with Sterile Water for Injection.[1][2] Studies have shown that sincalide is more stable when reconstituted in sterile water compared to 0.9% sodium chloride.[2]
Q2: How should I store sincalide after reconstitution?
According to the manufacturer's guidelines for the commercial product Kinevac®, reconstituted sincalide in Sterile Water for Injection should be used within 8 hours if stored at room temperature.[1] However, independent chemical stability studies have demonstrated that sincalide at a concentration of 1 µg/mL in sterile water is stable for at least 8 days when stored at either room temperature (22.2°C) or under refrigeration (2°C–8°C), with little to no degradation observed.[3][4][5] For dilutions in 0.9% Sodium Chloride Injection, the solution should be used within one hour.[1] To avoid microbial contamination and degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[6]
Q3: What is the stability of sincalide in common experimental buffers like PBS or Tris?
Q4: Can I use sincalide in cell culture media like DMEM or RPMI-1640? What is its stability?
Yes, sincalide can be used in cell culture experiments. However, its stability in complex media like DMEM or RPMI-1640, especially when supplemented with fetal bovine serum (FBS), is expected to be significantly shorter than in sterile water.[7] Cell culture media contain salts, amino acids, and vitamins that can interact with the peptide.[8] More importantly, serum contains proteases and peptidases that actively degrade peptides.[7]
Key considerations for cell culture:
-
Proteolytic Degradation: The half-life of sincalide (CCK-8) in human plasma is approximately 50 minutes due to enzymatic degradation.[7] Similar degradation should be expected in serum-containing media.
-
Best Practices: For cell-based assays, it is crucial to prepare sincalide solutions fresh for each experiment and add them to the culture immediately. For long-term experiments, the medium may need to be replenished with freshly prepared sincalide at regular intervals.[9]
Q5: My sincalide solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate poor solubility or aggregation. This can be caused by using an inappropriate solvent, incorrect pH, or high peptide concentration.[10] Visually inspect all parenteral drug products for particulate matter and discoloration prior to administration.[1] If precipitation occurs, do not use the solution. Consider re-dissolving the peptide using solubility guidelines or preparing a new stock solution at a lower concentration.
Data on Sincalide Chemical Stability
The following tables summarize the quantitative data from key stability studies on reconstituted sincalide.
Table 1: Stability of Sincalide (1 µg/mL) in Sterile Water for Injection [3][4][5]
| Storage Condition | Duration | Percent Remaining (Mean) |
| Room Temperature (22.2°C) | 8 Days (196 hours) | >90% |
| Refrigerated (2°C - 8°C) | 8 Days (196 hours) | >90% |
Note: The study observed little to no chemical degradation over the 8-day period. Microbial stability was not assessed.
Table 2: Comparative Stability of Sincalide after 8 Hours at Room Temperature [2]
| Reconstitution Vehicle | Percent Remaining (Mean ± SD) |
| Sterile Water for Injection | 89.73% ± 2.49% |
| 0.9% Sodium Chloride | 80.05% ± 4.07% |
Experimental Protocols & Troubleshooting
Protocol: HPLC-Based Stability Assessment of Sincalide
This protocol is adapted from the validated method used by Rojeab et al. to assess sincalide stability.[4][5] It can be used to determine the stability of sincalide in your specific experimental buffer or medium.
1. Materials:
-
Sincalide (lyophilized powder)
-
Chosen solvent/buffer (e.g., Sterile Water, PBS, DMEM)
-
HPLC system with UV detector
-
Symmetry C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent
-
Mobile Phase: 4:1 ratio of 150 mM phosphate buffer and 1-propanol
-
HPLC-grade reagents
2. Procedure:
-
Solution Preparation: Reconstitute sincalide in the desired buffer to a known concentration (e.g., 1 µg/mL).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot for HPLC analysis. This will serve as your 100% reference point.
-
Storage: Store the remaining solution under your desired experimental conditions (e.g., 37°C for cell culture, 4°C for refrigeration).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots for analysis. Store samples at -80°C until all time points are collected if not analyzing immediately.[4]
-
HPLC Analysis:
-
Set the UV detector wavelength to 220 nm.
-
Equilibrate the C18 column with the mobile phase.
-
Set the flow rate to 0.5 mL/min.
-
Inject 50 µL of each sample.
-
Record the chromatogram and the peak area corresponding to intact sincalide.
-
-
Data Analysis:
-
Calculate the percentage of sincalide remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to determine the stability profile.
-
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Loss of Biological Activity / Inconsistent Results | 1. Peptide Degradation: Chemical or enzymatic breakdown in buffer/media. 2. Adsorption: Peptide sticking to plastic tubes or plates. 3. Incorrect Concentration: Errors in weighing or dilution. 4. Freeze-Thaw Cycles: Repeated cycles degrading the peptide. | 1. Prepare solutions fresh before each experiment. If using serum, consider minimizing incubation time or using protease inhibitors. 2. Use low-protein-binding microplates and tubes. Consider adding a carrier protein like BSA (0.1%) to your buffer if compatible with your assay. 3. Ensure accurate weighing of lyophilized powder (accounting for net peptide content) and careful serial dilutions. 4. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[10] |
| Precipitation in Solution | 1. Poor Solubility: Concentration is above the solubility limit in the chosen solvent. 2. Incorrect pH: The pH of the solution is at the isoelectric point (pI) of the peptide. 3. Aggregation: Peptide-peptide interactions leading to formation of insoluble aggregates. | 1. Attempt to dissolve the peptide at a lower concentration. Use a solubility test to determine the best buffer.[10] 2. Adjust the pH of the buffer to be at least one unit away from the peptide's pI. 3. Use aggregation-disrupting solvents or sonication during dissolution if the experimental setup allows. |
Visual Guides and Workflows
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Kinevac stability after reconstitution with sodium chloride injection USP, 0.9% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Reconstituted Sincalide in Sterile Water Under 2 Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
Technical Support Center: Impact of Anesthesia on Sincalide-Induced Physiological Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the physiological effects of Sincalide under anesthesia. The information is designed to help navigate potential complications and ensure the integrity of experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Sincalide and anesthesia.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Variable or unexpectedly low gallbladder ejection fraction in response to Sincalide. | Anesthetic Interference: Certain anesthetics, particularly opioids like morphine, can delay gallbladder emptying. Inhalant anesthetics may also have dose-dependent effects on smooth muscle contractility. | - If possible, choose an anesthetic with minimal known impact on gastrointestinal motility, such as propofol. - If using inhalant anesthetics like isoflurane or sevoflurane, maintain the lowest possible anesthetic depth required for the procedure. - Avoid using opioids as part of the anesthetic protocol if gallbladder motility is a primary endpoint. - Ensure consistent anesthetic depth across all experimental animals. |
| Animal Strain Variability: Different strains of the same animal species can exhibit varied responses to the same anesthetic agent, leading to differences in physiological responses. | - Use a consistent and well-characterized animal strain for all experiments. - Be aware of known strain-specific sensitivities to the chosen anesthetic. | |
| Incorrect Sincalide Dosage or Administration: An inappropriate dose or improper administration of Sincalide can lead to suboptimal gallbladder contraction. | - Verify the correct dosage of Sincalide based on the animal's weight. - Administer Sincalide intravenously as a bolus or a controlled infusion, as specified in your protocol. Ensure complete delivery of the dose. | |
| Reduced or inconsistent pancreatic enzyme secretion following Sincalide administration. | Anesthetic-Induced Suppression: Some anesthetics, such as pentobarbital, can suppress pancreatic exocrine secretion. Ketamine/xylazine combinations have also been shown to alter pancreatic enzyme activity. | - Consider using an anesthetic with less pronounced effects on pancreatic function. Urethane has been traditionally used in pancreatic secretion studies. - Be aware that xylazine, a component of some anesthetic cocktails, can independently affect pancreatic enzyme levels.[1][2] - If possible, conduct pilot studies to determine the baseline pancreatic secretion under your chosen anesthetic before introducing Sincalide. |
| Surgical Trauma or Manipulation: Excessive handling or trauma to the pancreas during surgical procedures like duct cannulation can impair its function. | - Employ meticulous surgical techniques to minimize pancreatic manipulation. - Ensure the animal is adequately anesthetized to prevent reflex responses to surgical stimuli that could affect pancreatic secretion. | |
| Bile Duct Obstruction or Ligation: If the common bile duct is not properly cannulated or is inadvertently ligated, it can affect the backpressure on the pancreas and alter secretion. | - Confirm the patency of the bile duct and proper placement of the cannula. | |
| Significant fluctuations in cardiovascular parameters (blood pressure, heart rate) during the experiment. | Anesthetic Effects: Most anesthetics have dose-dependent effects on the cardiovascular system. For example, isoflurane can cause vasodilation and a drop in blood pressure. | - Monitor cardiovascular parameters continuously. - Maintain a stable plane of anesthesia to avoid sudden changes in cardiovascular function. - Choose an anesthetic known for its cardiovascular stability if this is a concern for your experimental model. |
| Vagal Stimulation by Sincalide: High doses of Sincalide can induce vagal stimulation, leading to bradycardia and hypotension. | - Use a physiologically relevant dose of Sincalide. - Consider pretreatment with a vagolytic agent like atropine if vagal effects are a concern and will not interfere with the primary experimental question. |
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agent has the least impact on Sincalide-induced gallbladder contraction?
A1: While no anesthetic is entirely without effect, intravenous anesthetics like propofol are often preferred for studies on gastrointestinal motility as they are thought to have less of an inhibitory effect compared to volatile anesthetics and opioids. However, the choice of anesthetic should always be validated for the specific experimental model and endpoints.
Q2: Can the stress of anesthesia itself affect the physiological response to Sincalide?
A2: Yes. Anesthesia and surgical procedures can induce a stress response, leading to the release of endogenous hormones that may influence gallbladder and pancreatic function. Some anesthetics, like propofol, have been shown to have a more consistent effect on decreasing stress hormones compared to isoflurane.[3][4]
Q3: How can I differentiate between an anesthetic-induced artifact and a true physiological response to Sincalide?
A3: This can be challenging. The best approach is to include appropriate controls in your experimental design. This may involve:
-
Vehicle Control: Administering the vehicle solution without Sincalide to a group of anesthetized animals to observe the baseline effects of anesthesia alone.
-
Conscious Model Comparison: If ethically and practically feasible, comparing the response to Sincalide in a conscious, restrained animal model to the anesthetized model.
-
Multiple Anesthetic Arms: Using different classes of anesthetics in separate experimental groups to see if the response to Sincalide is consistent across different anesthetic mechanisms.
Q4: Does the depth of anesthesia matter?
A4: Yes, the depth of anesthesia can significantly impact physiological responses. Deeper planes of anesthesia are more likely to suppress cardiovascular function, respiratory drive, and smooth muscle contractility, potentially blunting the response to Sincalide. It is crucial to maintain a consistent and appropriate level of anesthesia for the duration of the experiment.
Q5: Are there species-specific differences in the response to anesthetics that I should be aware of?
A5: Absolutely. The metabolic pathways and physiological responses to anesthetic agents can vary significantly between species and even between different strains of the same species. An anesthetic protocol that is well-tolerated and has minimal physiological impact in one species may have profound effects in another. It is essential to consult the literature for anesthetic recommendations specific to your animal model.
Data on Anesthetic Effects
The following tables summarize available data on the impact of various anesthetics on physiological parameters relevant to Sincalide studies. It is important to note that direct comparative studies across a wide range of anesthetics for Sincalide-specific responses are limited. The data presented here are compiled from various studies and may not be directly comparable.
Table 1: Qualitative Effects of Common Anesthetics on Gallbladder and Pancreatic Function
| Anesthetic Agent | Effect on Gallbladder Motility | Effect on Pancreatic Exocrine Secretion | Notes |
| Isoflurane/Sevoflurane | Potential for dose-dependent suppression of smooth muscle contractility. | Generally considered to have minimal direct effects at clinically relevant doses. | Commonly used for their rapid induction and recovery. May cause vasodilation and hypotension. |
| Propofol | Generally considered to have less inhibitory effect compared to volatile anesthetics. | Minimal direct effects reported. | Often favored for studies requiring stable hemodynamics and minimal interference with motility. |
| Ketamine/Xylazine | Xylazine component may have inhibitory effects. | Can alter pancreatic enzyme activity and increase pancreatic edema in some models.[1][2] | Provides good analgesia but can have significant cardiovascular and metabolic effects. |
| Pentobarbital | Can suppress gastrointestinal motility. | Known to suppress pancreatic exocrine secretion. | A longer-acting anesthetic with significant respiratory and cardiovascular depression. |
| Urethane | Less commonly studied for gallbladder motility. | Historically used in pancreatic secretion studies, but has its own set of physiological effects. | Carcinogenic, requiring special handling precautions. |
Table 2: Comparative Quantitative Data on Anesthetic Effects (Data from various rodent studies)
| Parameter | Anesthetic 1 | Anesthetic 2 | Observation | Animal Model |
| Pancreatic Trypsin Activity | Ketamine/Xylazine | Control (Pancreatitis) | Increased trypsin activity with Ketamine/Xylazine pre-treatment.[1] | Mouse |
| Pancreatic Chymotrypsin Activity | Ketamine/Xylazine | Control (Pancreatitis) | Decreased chymotrypsin activity with Ketamine/Xylazine pre-treatment.[1] | Mouse |
| Blood Glucose Levels | Medetomidine/Ketamine | Pentobarbital | Marked hyperglycemia observed with Medetomidine/Ketamine. | Rat |
| Serum Epinephrine Levels | Isoflurane | Propofol | Significantly higher rise in epinephrine with isoflurane.[3] | Human |
| Heart Rate | Isoflurane | Propofol | No significant difference in heart rate changes.[3] | Human |
| Mean Arterial Pressure | Isoflurane | Propofol | No significant difference in mean arterial pressure changes.[3] | Human |
Experimental Protocols
1. Protocol for Quantifying Gallbladder Ejection Fraction in Anesthetized Rodents using Ultrasound
-
Animal Preparation:
-
Fast the animal overnight (12-16 hours) with free access to water to ensure gallbladder filling.
-
Anesthetize the animal using a carefully chosen and consistently administered anesthetic agent. Monitor the depth of anesthesia throughout the procedure.
-
Place the animal in a supine position on a heated platform to maintain body temperature.
-
Remove the fur from the upper abdominal area using clippers and a depilatory cream to ensure good ultrasound probe contact.
-
Insert a catheter into the jugular or femoral vein for the administration of Sincalide.
-
-
Ultrasound Imaging:
-
Apply a layer of pre-warmed ultrasound gel to the abdominal skin.
-
Use a high-frequency linear array transducer (appropriate for the size of the animal) to visualize the gallbladder.
-
Obtain clear longitudinal and transverse images of the gallbladder.
-
Measure the maximum length (L), width (W), and height (H) of the gallbladder from the respective orthogonal planes.
-
Calculate the baseline gallbladder volume (V_initial) using the formula for a prolate ellipsoid: V = 0.523 x L x W x H.
-
-
Sincalide Administration and Post-Stimulation Imaging:
-
Administer a bolus of Sincalide (dose to be optimized for the specific animal model) through the intravenous catheter.
-
Acquire serial ultrasound images of the gallbladder at regular intervals (e.g., every 5 minutes) for a period of 30-60 minutes.
-
At each time point, measure the gallbladder dimensions and calculate the corresponding volume (V_t).
-
The minimum volume recorded post-stimulation is considered the final volume (V_final).
-
-
Calculation of Ejection Fraction:
-
Calculate the gallbladder ejection fraction (GB-EF) using the following formula: GB-EF (%) = [(V_initial - V_final) / V_initial] x 100
-
2. Protocol for Pancreatic Duct Cannulation and Juice Collection in Anesthetized Rats
-
Animal Preparation:
-
Fast the rat for 12-16 hours with free access to water.
-
Anesthetize the rat with an appropriate anesthetic agent and maintain a stable plane of anesthesia.
-
Place the rat in a supine position on a surgical board with a heating pad.
-
Perform a midline laparotomy to expose the abdominal organs.
-
-
Cannulation Procedure:
-
Gently retract the stomach and spleen to expose the pancreas.
-
Identify the common bile duct where it enters the duodenum. The pancreatic duct joins the common bile duct just before the sphincter of Oddi.
-
Carefully dissect the connective tissue around the common bile duct to isolate it.
-
Make a small incision in the common bile duct proximal to the ampulla of Vater.
-
Insert a fine polyethylene catheter (e.g., PE-10 or PE-50, depending on the size of the rat) into the common bile duct and advance it towards the pancreas until pancreatic juice is seen flowing.
-
Secure the catheter in place with a ligature.
-
To divert bile, a separate cannulation of the bile duct proximal to the pancreas can be performed.
-
-
Pancreatic Juice Collection:
-
Allow the animal to stabilize for a period (e.g., 30 minutes) to establish a basal secretion rate.
-
Collect pancreatic juice in pre-weighed small tubes (e.g., Eppendorf tubes) on ice at regular intervals (e.g., 15-minute fractions).
-
After a basal collection period, administer Sincalide intravenously.
-
Continue to collect pancreatic juice in timed fractions to measure the stimulated secretory response.
-
The volume of the collected juice can be determined by weight (assuming a density of 1 g/mL), and the samples can be stored at -80°C for later analysis of enzyme content (e.g., amylase, lipase, trypsin) and bicarbonate concentration.
-
Visualizations
Caption: Sincalide signaling pathway in target cells.
Caption: Workflow for gallbladder ejection fraction measurement.
Caption: Logic for selecting an anesthetic based on the primary endpoint.
References
- 1. The action of secretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of anesthesia on pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rhodeislandanesthesiaservices.com [rhodeislandanesthesiaservices.com]
- 4. The Correlation Between Type of Anesthesia and the Hormones Levels During and After Transvesical Prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis in Repeated Sincalide Administration Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and understanding tachyphylaxis in studies involving repeated administration of sincalide.
Frequently Asked Questions (FAQs)
Q1: What is sincalide and how does it induce gallbladder contraction?
A1: Sincalide is a synthetic C-terminal octapeptide of cholecystokinin (CCK). It acts as an agonist for the cholecystokinin-1 receptor (CCK-1R), a G-protein coupled receptor found on the smooth muscle cells of the gallbladder.[1] Binding of sincalide to CCK-1R initiates a signaling cascade that leads to smooth muscle contraction and subsequent emptying of the gallbladder.
Q2: What is tachyphylaxis in the context of sincalide administration?
A2: Tachyphylaxis refers to a rapid decrease in the response to a drug after repeated administration. In sincalide studies, this would manifest as a diminished gallbladder contraction (reduced gallbladder ejection fraction - GBEF) upon subsequent doses of sincalide administered over a short period. This is a form of short-term desensitization of the CCK-1 receptors.
Q3: What are the primary molecular mechanisms behind sincalide-induced tachyphylaxis?
A3: The primary mechanisms involve the desensitization of the CCK-1 receptor. This occurs through several processes:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the CCK-1R.[2][3]
-
Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[3][4]
-
Uncoupling from G-protein: The binding of β-arrestin sterically hinders the receptor's interaction with its G-protein (Gq), thereby terminating the downstream signaling cascade that leads to gallbladder contraction.[5]
-
Receptor Internalization: The receptor-arrestin complex is targeted for internalization into the cell via clathrin-coated pits, removing the receptor from the cell surface and making it unavailable for further stimulation.[5]
Q4: How does the rate of sincalide infusion affect gallbladder response and the potential for tachyphylaxis?
A4: The rate of infusion significantly impacts the gallbladder's response.
-
Rapid (Bolus) Infusion: Rapid infusions can lead to a paradoxical spasm of the gallbladder neck, resulting in incomplete emptying and a lower GBEF.[6] They are also associated with a higher incidence of side effects like abdominal cramps and nausea.[6][7] This rapid, high-concentration exposure is more likely to induce acute receptor desensitization.
-
Slow Infusion: A slow, continuous infusion (e.g., 0.02 µg/kg over 60 minutes) is recommended as the standard clinical method.[6][7] This method results in more physiological and complete gallbladder emptying with minimal side effects and less variability in GBEF measurements.[6][8][9] A slower infusion may mitigate the rapid onset of tachyphylaxis by maintaining a lower, more sustained concentration of sincalide.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Diminished or absent gallbladder contraction after the first dose of sincalide. | 1. Patient-related factors: Prolonged fasting (>24 hours) leading to viscous bile; recent consumption of food or drugs that affect gallbladder motility (e.g., opiates, anticholinergics).[7] 2. Technical issues: Incorrect dose calculation or administration; issues with the imaging technique. | 1. Ensure the patient has fasted for 4-6 hours but not more than 24 hours. For patients fasting over 24 hours, a pre-treatment with a low dose of sincalide to empty the gallbladder can be considered, followed by a waiting period to allow for relaxation before the experimental dose.[10] Withhold any interfering medications for at least 48 hours prior to the study.[7] 2. Double-check all calculations and ensure the infusion pump is calibrated and functioning correctly. Verify the imaging protocol and region of interest (ROI) selection. |
| High variability in Gallbladder Ejection Fraction (GBEF) between subjects. | 1. Infusion method: Rapid bolus injections are known to cause highly variable responses.[6] 2. Individual physiological differences: Natural variation in CCK-1 receptor density and sensitivity. | 1. Standardize the infusion protocol to a slow, continuous infusion (0.02 µg/kg over 60 minutes) as this has been shown to have the lowest coefficient of variation in healthy subjects.[6][8][9] 2. Increase the sample size of the study to account for biological variability. |
| Progressively weaker gallbladder contraction with repeated sincalide doses (Tachyphylaxis). | 1. Receptor Desensitization: Rapid phosphorylation and internalization of CCK-1 receptors. 2. Insufficient Washout Period: The time between doses may not be adequate for receptor resensitization and recycling to the cell surface. | 1. Increase the time interval between sincalide administrations to allow for receptor recovery. The exact duration for full resensitization may need to be determined empirically. 2. Consider using a lower dose of sincalide for subsequent administrations to see if a response can be elicited without maximal receptor stimulation. 3. In preclinical models, consider co-administration with agents that might modulate the desensitization process, though this would be for investigational purposes only. |
| Unexpected gallbladder contraction before sincalide administration. | 1. Endogenous CCK release: The patient may not have been properly fasted, leading to endogenous cholecystokinin release. 2. Patient anxiety or other stimuli: Though less common, other physiological factors can sometimes influence gallbladder motility. | 1. Strictly enforce fasting protocols. If unexpected contraction is observed and the GBEF is normal, further sincalide administration may not be necessary to confirm normal function.[11] |
Data Presentation
Table 1: Comparison of Gallbladder Ejection Fraction (GBEF) with Different Sincalide Infusion Methods in Healthy Volunteers
| Infusion Duration | Mean GBEF (%) | Standard Deviation (%) | Coefficient of Variation (%) | Lower Limit of Normal (1st percentile) (%) |
| 15 minutes | Not specified | Not specified | 52 | Not established |
| 30 minutes | Not specified | Not specified | 35 | Not established |
| 60 minutes | Not specified | Not specified | 19 | 38 |
Data synthesized from a multicenter investigation to determine optimal infusion methodology.[6][8][9] A lower coefficient of variation indicates less variability and a more reliable response.
Experimental Protocols
Protocol 1: Standard Measurement of Gallbladder Ejection Fraction (GBEF) using Cholescintigraphy
This protocol is adapted from established clinical guidelines to ensure reproducible and reliable GBEF measurements.[6][10]
-
Patient Preparation:
-
Patients must fast for a minimum of 4 hours and no longer than 24 hours prior to the study.
-
Medications known to interfere with gallbladder motility (e.g., opiates, anticholinergics) should be withheld for 48 hours.[7]
-
-
Radiopharmaceutical Administration:
-
Administer 3-5 mCi of 99mTc-mebrofenin or 99mTc-disofenin intravenously.
-
-
Baseline Imaging:
-
Acquire dynamic images for 60 minutes to allow for visualization of the gallbladder.
-
-
Sincalide Infusion:
-
Prepare a solution of sincalide to a final concentration appropriate for infusion. The standard dose is 0.02 µg/kg.
-
Administer the sincalide via a constant infusion pump over 60 minutes.
-
-
Post-infusion Imaging:
-
Continue to acquire dynamic images for the duration of the infusion and for a short period after.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the gallbladder and an adjacent background area (e.g., liver).
-
Generate a time-activity curve for the gallbladder, corrected for background activity.
-
Calculate the GBEF using the formula: GBEF (%) = [(Maximal counts - Minimal counts) / Maximal counts] x 100
-
Protocol 2: Investigating Sincalide-Induced Tachyphylaxis
This is a proposed experimental design to quantify the development of tachyphylaxis.
-
Initial GBEF Measurement:
-
Follow steps 1-6 of Protocol 1 to establish a baseline GBEF for the first sincalide administration (Dose 1).
-
-
Washout and Recovery Period:
-
After the completion of the first GBEF measurement, allow for a defined washout period. This period is a critical variable and could be varied in different experimental arms (e.g., 2, 4, 6, or 24 hours) to assess the time course of receptor resensitization.
-
-
Second Sincalide Administration and GBEF Measurement:
-
After the washout period, administer a second dose of sincalide (Dose 2), identical in dose and infusion rate to the first.
-
Repeat the imaging and GBEF calculation as in Protocol 1.
-
-
Quantification of Tachyphylaxis:
-
Compare the GBEF from Dose 2 to the GBEF from Dose 1.
-
The degree of tachyphylaxis can be expressed as the percentage reduction in GBEF: Tachyphylaxis (%) = [(GBEFDose1 - GBEFDose2) / GBEFDose1] x 100
-
-
(Optional) Subsequent Administrations:
-
The protocol can be extended to include third or fourth doses of sincalide, with consistent washout periods, to further characterize the desensitization and recovery profile.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCK-1R signaling cascade leading to gallbladder contraction and the subsequent desensitization pathway responsible for tachyphylaxis.
Caption: Experimental workflow for inducing and quantifying sincalide tachyphylaxis.
References
- 1. CCK1R agonists: a promising target for the pharmacological treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous phosphorylation–induced formation of a stability lock permits regulation of inactive receptors by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sincalide-stimulated cholescintigraphy: a multicenter investigation to determine optimal infusion methodology and gallbladder ejection fraction normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auntminnie.com [auntminnie.com]
- 11. Normal Gallbladder Ejection Fraction Occurring Unexpectedly Obviates Need for Sincalide Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sincalide Reconstituted Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of Sincalide in reconstituted solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide & FAQs
Q1: My reconstituted Sincalide solution appears cloudy or contains particulate matter. What should I do?
A: Do not use the solution. The presence of turbidity or particulates indicates potential contamination or degradation. According to FDA guidelines, reconstituted Sincalide solutions should be visually inspected for particulate matter and discoloration prior to administration.[1][2] Discard the vial and reconstitute a new one, ensuring aseptic techniques are strictly followed.
Q2: I've noticed a decrease in the bioactivity of my reconstituted Sincalide, even when stored as recommended. What could be the cause?
A: Several factors could contribute to a loss of bioactivity:
-
Improper Reconstitution Solvent: Sincalide demonstrates greater stability when reconstituted with Sterile Water for Injection, USP, as compared to 0.9% Sodium Chloride Injection.[3][4] Ensure you are using the recommended solvent as per the manufacturer's instructions.[2][4]
-
Storage Duration and Temperature: While the manufacturer recommends using the reconstituted solution within 8 hours at room temperature, some studies have shown it to be chemically stable for longer periods.[2][5][6] However, bioactivity can be more sensitive than chemical stability. For critical applications, it is advisable to use freshly reconstituted solutions.
-
pH of the Solution: The pH of the reconstituted solution is adjusted to 6.5-7.5.[1] Deviations from this range could affect the peptide's stability and conformation.
-
Adsorption to Surfaces: Peptides like Sincalide can adsorb to glass and plastic surfaces, reducing the effective concentration in the solution. Consider using low-adsorption vials and pipette tips.
Q3: Can I extend the use of a reconstituted Sincalide vial beyond the manufacturer's recommended 8 hours?
A: Studies have indicated that Sincalide, when reconstituted with sterile water, remains chemically stable for up to 8 days at both room temperature and under refrigeration.[3][5][6] However, these studies primarily assessed chemical stability via HPLC and recommend further microbial testing before extending the use-by time in a clinical setting.[3][5][6] For research purposes, if extending the use is considered, it is crucial to perform your own validation to ensure the bioactivity is retained for your specific application.
Q4: What are the primary degradation pathways for Sincalide in a reconstituted solution?
A: As a peptide, Sincalide is susceptible to several degradation pathways in an aqueous environment:
-
Hydrolysis: The peptide bonds in Sincalide can be cleaved through hydrolysis, especially at acidic or alkaline pH.
-
Oxidation: The methionine residues in the Sincalide sequence are susceptible to oxidation, which can impact its biological activity.
-
Deamidation: The asparagine residue can undergo deamidation.
-
Conformational Changes: While not a chemical degradation, changes in the peptide's three-dimensional structure can lead to a loss of bioactivity.[7]
Q5: How can I minimize the degradation of my reconstituted Sincalide solution?
A: To mitigate degradation and ensure the integrity of your reconstituted Sincalide:
-
Follow Reconstitution Guidelines: Always reconstitute with the recommended solvent, typically Sterile Water for Injection, USP.[2][4]
-
Aseptic Technique: Use sterile techniques during reconstitution to prevent microbial contamination, which can introduce proteases that degrade the peptide.
-
Optimal Storage: Store the reconstituted solution according to the manufacturer's instructions, typically at room temperature (20°C to 25°C or 68°F to 77°F) for up to 8 hours.[1][2] If longer storage is necessary for research, consider refrigeration (2-8°C) and validate stability for your specific use.
-
Avoid Repeated Freeze-Thaw Cycles: If you must freeze aliquots for research purposes, avoid repeated freeze-thaw cycles as this can degrade the peptide.
-
Protect from Light: While not explicitly stated in all manufacturer's instructions, it is a good practice to protect peptide solutions from light to prevent photo-oxidation.[7]
Data Presentation
Table 1: Recommended Storage Conditions for Reconstituted Sincalide
| Reconstitution Solvent | Storage Temperature | Recommended Use-By Time (Manufacturer) | Extended Chemical Stability (Research) | Citations |
| Sterile Water for Injection, USP | Room Temperature (20-25°C) | Within 8 hours | Up to 8 days | [1][2][5][6] |
| Sterile Water for Injection, USP | Refrigerated (2-8°C) | Not specified by all manufacturers | Up to 8 days | [5][6][8] |
| 0.9% Sodium Chloride Injection | Room Temperature (20-25°C) | Within 1 hour (if diluted) | Less stable than in sterile water | [1][3][4] |
Table 2: Chemical Stability of Reconstituted Sincalide in Sterile Water for Injection
| Storage Condition | Time Point | Mean % of Initial Concentration Remaining | Citation |
| Room Temperature | 8 hours | ~89.73% | [4] |
| Room Temperature | 8 days | Little to no chemical degradation observed | [5][6] |
| Refrigerated | 8 days | Little to no chemical degradation observed | [5][6] |
Table 3: Chemical Stability of Reconstituted Sincalide in 0.9% Sodium Chloride
| Storage Condition | Time Point | Mean % of Initial Concentration Remaining | Citation |
| Room Temperature | 8 hours | ~80.05% | [4] |
Experimental Protocols
Protocol 1: Reconstitution of Sincalide for Injection
Objective: To properly reconstitute lyophilized Sincalide for experimental use.
Materials:
-
Vial of lyophilized Sincalide (5 mcg)
-
Sterile Water for Injection, USP (5 mL)
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Visually inspect the vial of lyophilized Sincalide to ensure the cake or powder is white to off-white and there are no signs of damage to the vial.[1]
-
Remove the protective cap from the vial and clean the rubber stopper with an alcohol swab.
-
Aseptically withdraw 5 mL of Sterile Water for Injection, USP, into a sterile syringe.[1][2]
-
Slowly inject the 5 mL of Sterile Water for Injection, USP, into the Sincalide vial, directing the stream against the glass wall to minimize foaming.
-
Gently swirl the vial until the contents are completely dissolved. Do not shake vigorously.
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless.[1][2]
-
The reconstituted solution now contains 1 mcg of Sincalide per mL.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Sincalide Stability Assessment
Objective: To quantify the concentration of Sincalide in a reconstituted solution over time to assess its chemical stability.
Materials:
-
Reconstituted Sincalide solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Sincalide reference standard
Procedure:
-
Sample Preparation: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours, etc.), withdraw an aliquot of the reconstituted Sincalide solution stored under the desired conditions (room temperature or refrigerated). Dilute the sample to an appropriate concentration with the mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations using the Sincalide reference standard.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Set the UV detector wavelength (e.g., 220 nm).[7]
-
Inject the prepared standard and sample solutions.
-
Run a gradient elution to separate Sincalide from any potential degradation products. For example, a linear gradient from 10% to 60% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peak area of the Sincalide peak in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Sincalide in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial Sincalide concentration remaining at each time point.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinevac stability after reconstitution with sodium chloride injection USP, 0.9% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Reconstituted Sincalide in Sterile Water Under 2 Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. avirpharma.com [avirpharma.com]
Identifying and minimizing Sincalide ammonium impurities
Welcome to the Technical Support Center for identifying and minimizing Sincalide ammonium impurities. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, analysis, and storage of Sincalide.
Frequently Asked Questions (FAQs)
Q1: What are "this compound impurities"?
A1: The term "this compound impurities" can refer to several types of impurities related to the presence of ammonia or ammonium ions. These can be broadly categorized as:
-
Ammonium as a Counter-ion: Sincalide is an acidic peptide due to the presence of two aspartic acid residues and a sulfated tyrosine. In its purified form, it can exist as a salt with a positively charged counter-ion. "this compound" suggests that the ammonium ion (NH₄⁺) is acting as this counter-ion.[1][2][3][4] Imprecision in the salt formation or exchange process can lead to inconsistencies in the drug substance.
-
Process-Related Impurities: Ammonia or ammonium hydroxide may be used during the synthesis or purification of Sincalide, for example, to adjust the pH.[5] Residual ammonia or related byproducts from these steps could be considered impurities.
-
Degradation Products: While Sincalide does not contain asparagine or glutamine, which are prone to deamidation (loss of ammonia), other degradation pathways can occur.[6][7] For instance, the formation of pyroglutamate from an N-terminal glutamic acid involves the loss of water or ammonia.[8] However, Sincalide's N-terminus is aspartic acid. A more relevant degradation for Sincalide is the isomerization of its aspartic acid residues.[9]
-
Analytical Artifacts: Ammonium adducts can be formed during analysis, particularly in mass spectrometry, and should be distinguished from actual impurities in the sample.[10][11]
Q2: What is the most likely source of ammonium in a Sincalide preparation?
A2: The most probable source is its use as a counter-ion to neutralize the negatively charged acidic residues (Aspartic Acid, sulfated Tyrosine) in the peptide, forming a "this compound salt".[1][2][3][4] This is a common practice for peptide drugs.[12][13] Another potential source is the use of ammonium-containing reagents like ammonium hydroxide or ammonium bicarbonate during the purification process, often in reversed-phase chromatography to improve peak shape and separation.[5]
Q3: What are the primary degradation pathways for Sincalide?
A3: As a peptide, Sincalide is susceptible to several degradation pathways, including:
-
Isomerization of Aspartic Acid: The aspartic acid residues in Sincalide can undergo intramolecular cyclization to form a succinimide intermediate, which can then hydrolyze to form either the original L-aspartic acid or L-isoaspartic acid, an isomer. This is a common degradation pathway for peptides containing aspartic acid.[9][14]
-
Oxidation: The methionine residues in Sincalide are susceptible to oxidation, forming methionine sulfoxide.[9]
-
Hydrolysis: The peptide bonds can be hydrolyzed under strongly acidic or basic conditions, leading to fragmentation of the peptide.[15][16]
-
Photodegradation: Exposure to light can also lead to degradation.[16]
Q4: How can I identify and quantify ammonium-related impurities and other degradants?
A4: A combination of analytical techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the primary method for separating Sincalide from its impurities and degradation products.[15][17][18] Different mobile phase conditions, such as varying pH (using additives like trifluoroacetic acid or ammonium hydroxide), can be used to optimize the separation of closely related impurities.[5][19]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS/MS) allows for the identification of impurities by their mass-to-charge ratio.[20][21][22] This is particularly useful for identifying modifications such as oxidation (+16 Da) or isomerization (no mass change, but different retention time).
-
Ion Chromatography (IC): This technique can be used to directly quantify the amount of ammonium counter-ion in the drug substance.[23][24]
Troubleshooting Guides
Problem 1: Unexpected peaks in the HPLC chromatogram of Sincalide.
| Possible Cause | Troubleshooting Steps |
| Degradation of Sincalide | 1. Review the storage conditions and handling of the sample. Sincalide should be stored at recommended temperatures (e.g., -20°C for long-term storage) and protected from light.[3][15][17] 2. Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products and compare their retention times with the unknown peaks.[16][25][26][27][28] 3. Use LC-MS/MS to identify the mass of the impurity peaks to determine if they correspond to known degradation products like oxidized Sincalide or isoaspartate-containing isomers. |
| Process-Related Impurities | 1. Review the synthesis and purification records. Common impurities from solid-phase peptide synthesis (SPPS) include deletion sequences, insertion sequences, and incompletely deprotected peptides.[29][30] 2. Use high-resolution mass spectrometry to identify the molecular weight of the impurities and infer their potential origin. |
| Contamination | 1. Ensure proper cleaning of the HPLC system to avoid carryover from previous analyses. 2. Analyze a blank injection (mobile phase only) to check for system-related peaks. |
| Ammonium Adducts in LC-MS | 1. If using an ammonium-containing mobile phase, consider that adducts of the analyte with ammonium can form in the mass spectrometer source. These are analytical artifacts, not impurities in the sample.[10][11] 2. Vary the mobile phase composition (e.g., use a formic acid-based mobile phase) to see if the suspected adduct peak disappears. |
Problem 2: Inconsistent potency or biological activity of different Sincalide batches.
| Possible Cause | Troubleshooting Steps |
| Variable Counter-ion Content | 1. Quantify the ammonium content using ion chromatography to ensure it is within the specified range for the this compound salt.[23][24] 2. Inconsistent counter-ion to peptide ratio can affect the actual weight of the active pharmaceutical ingredient (API) being used. |
| Presence of Agonist/Antagonist Impurities | 1. Closely related peptide impurities can sometimes have altered biological activity (either higher or lower) compared to the parent peptide.[29] 2. Isolate the major impurity peaks using preparative HPLC and test their biological activity separately. |
| Degradation to Less Active Forms | 1. Analyze the batch for the presence of degradation products, such as oxidized or isomerized forms of Sincalide, which may have reduced biological activity. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Sincalide Impurity Profiling
This is a general-purpose method that can be optimized for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 20% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve Sincalide in water or mobile phase A to a concentration of 1 mg/mL. |
Note: For MS compatibility, TFA can be replaced with 0.1% formic acid. To investigate impurities that may separate better at higher pH, a mobile phase system with ammonium bicarbonate or ammonium hydroxide can be used.[5]
Protocol 2: Forced Degradation Study of Sincalide
A forced degradation study helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method.[16][25][26][27][28]
| Stress Condition | Procedure |
| Acid Hydrolysis | Incubate 1 mg/mL Sincalide in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate 1 mg/mL Sincalide in 0.1 M NaOH at room temperature for 4 hours. |
| Oxidation | Incubate 1 mg/mL Sincalide in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat solid Sincalide at 105°C for 48 hours. |
| Photodegradation | Expose 1 mg/mL Sincalide solution to light (ICH Q1B conditions) for an appropriate duration. |
After exposure to each stress condition, neutralize the samples if necessary, dilute to the appropriate concentration, and analyze by RP-HPLC (Protocol 1).
Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. biotage.com [biotage.com]
- 6. Deamidation - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Stability of Reconstituted Sincalide in Sterile Water Under 2 Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. Back to basic: Using ammonium hydroxide to improve peptide epimer/isomer liquid chromatography separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. diva-portal.org [diva-portal.org]
- 24. shimadzu.com [shimadzu.com]
- 25. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 29. researchgate.net [researchgate.net]
- 30. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sincalide Dosage and Administration in Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sincalide in various animal species and strains.
Frequently Asked Questions (FAQs)
Q1: What is Sincalide and what is its primary mechanism of action in animal studies?
A1: Sincalide, also known as cholecystokinin octapeptide (CCK-8), is a synthetic C-terminal octapeptide of cholecystokinin (CCK).[1][2][3] It functions as a diagnostic agent by mimicking the effects of endogenous CCK.[1][2] Its primary mechanism involves binding with high affinity to cholecystokinin-A (CCK-A) receptors, which are predominantly found on smooth muscle cells of the gallbladder and pancreatic acinar cells.[1] This binding initiates a signaling cascade that leads to gallbladder contraction, release of bile, and stimulation of pancreatic enzyme secretion.[1][2][4]
Q2: How should Sincalide be reconstituted and stored for animal experiments?
A2: For optimal stability, Sincalide should be reconstituted with Sterile Water for Injection, USP.[3][5] Aseptically add 5 mL of sterile water to the vial to yield a concentration of 1 mcg/mL.[5][6] While some studies have explored reconstitution in 0.9% sodium chloride, stability is greater when sterile water is used.[3] After reconstitution, the solution can be stored at room temperature, but it is recommended to be used within 8 hours.[6] Any unused portion should be discarded after this period to ensure potency and sterility.[5][6] For longer-term storage, one study suggests chemical stability for up to 8 days under refrigeration, but microbial testing would be necessary to validate this for your specific laboratory setting.[7]
Q3: Can Sincalide be administered via different routes in animals?
A3: Yes, while intravenous (IV) administration is the most common route for diagnostic procedures, intramuscular (IM) injection has also been evaluated.[8] Intramuscular administration may result in a more sustained, albeit lower, blood level of Sincalide, which can lead to greater gallbladder contraction with fewer generalized symptoms compared to a rapid IV bolus.[8] The choice of administration route should be guided by the specific experimental goals and animal model.[9][10]
Q4: Are there known species-specific differences in response to Sincalide?
A4: Yes, significant variations in pharmacokinetics and pharmacodynamics exist between animal species, which can affect the response to Sincalide.[11][12][13] Factors such as metabolic rate, body size, protein binding, and receptor density can all influence the required dosage and the observed effect.[11][12] For example, dogs have been shown to experience transient bradycardia and syncope at higher doses, which is attributed to vagal stimulation.[5][14] Therefore, it is crucial to consult literature for species-specific data and to conduct pilot studies to determine the optimal dose for your specific animal model and strain.
Troubleshooting Guides
Issue 1: Inconsistent or No Gallbladder Contraction Observed
-
Possible Cause 1: Incorrect Dosage.
-
Possible Cause 2: Improper Reconstitution or Storage.
-
Possible Cause 3: Rapid IV Injection.
-
Solution: A rapid IV bolus can sometimes lead to paradoxical responses or adverse effects that might interfere with gallbladder contraction.[5][14] Consider administering the dose as a slower intravenous infusion over a set period (e.g., 30-60 minutes) to achieve a more physiological response.[16][17]
-
-
Possible Cause 4: Animal is Not Fasted.
-
Solution: Ensure that the animals have been appropriately fasted before the experiment. Endogenous release of CCK in response to food can lead to a pre-contracted gallbladder, masking the effect of exogenous Sincalide. A typical fasting period of 4 hours or overnight is often used.[17]
-
Issue 2: Adverse Events Observed (e.g., Dizziness, Vomiting, Hypotension)
-
Possible Cause 1: Dose is Too High.
-
Possible Cause 2: Rapid Rate of Administration.
-
Possible Cause 3: Vagal Stimulation.
Quantitative Data Summary
The following table summarizes Sincalide dosages used in various animal species as reported in preclinical studies. Note that these are starting points and may require optimization for specific strains or experimental conditions.
| Animal Species | Route of Administration | Dosage Range | Observed Effect / Study Purpose | Reference(s) |
| Dog | Intravenous (IV) | 20 - 1000 ng/kg | Toxicity and cardiovascular effect studies | [5][14] |
| Intravenous (IV) | 0.04 mcg/kg (40 ng/kg) | Induction of gallbladder emptying for ultrasonography | [15] | |
| Intravenous (IV) | 0.064 - 64 mcg/kg | Cardiovascular and gastric acid secretion studies | [5][14] | |
| Rat | Subcutaneous (SC) | 250 - 750 ng/kg | Embryo-fetal development studies | [18] |
| Intravenous (IV) | Not specified | Gastric acid secretion studies | [5][14] | |
| Hamster | Subcutaneous (SC) | 250 - 750 ng/kg | Embryo-fetal development studies | [18] |
| Mouse | Intravenous (IV) | Up to 20 mg/kg | Acute toxicity study (no toxic signs observed) | [5] |
| Guinea Pig | Not specified | Not specified | In vitro and in vivo gallbladder contraction studies | [5] |
Experimental Protocols
Protocol: Assessment of Gallbladder Contraction in Dogs via Ultrasound
This protocol is adapted from studies evaluating Sincalide-induced gallbladder emptying.
-
Animal Preparation:
-
Select healthy adult beagle dogs.
-
Fast the animals overnight (minimum 12 hours) but allow free access to water.
-
Anesthetize the animal if required by the institutional animal care and use committee (IACUC) protocol. Alternatively, conscious sedation may be used.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for Sincalide administration.
-
-
Baseline Imaging:
-
Position the dog in dorsal or lateral recumbency for optimal visualization of the gallbladder.
-
Using an ultrasound probe of appropriate frequency (e.g., 7.5 MHz), obtain clear longitudinal and transverse images of the gallbladder.
-
Measure the gallbladder volume using the prolate ellipsoid formula (Volume = 0.52 x length x width x height). This will serve as the pre-sincalide (baseline) volume.
-
-
Sincalide Administration:
-
Prepare a fresh solution of Sincalide reconstituted in Sterile Water for Injection.
-
Administer a dose of 0.04 mcg/kg (40 ng/kg) as an intravenous bolus.[15] Alternatively, for a slower infusion, dilute the calculated dose in sterile saline and administer over a defined period (e.g., 30-60 minutes).[17]
-
-
Post-Administration Imaging and Data Collection:
-
Acquire ultrasound images and measure the gallbladder volume at regular intervals post-injection. Recommended time points are 5, 10, 15, 20, 30, and 60 minutes.[15]
-
Continue imaging until the gallbladder volume reaches its minimum (nadir) and begins to refill.
-
-
Data Analysis:
-
Calculate the Gallbladder Ejection Fraction (GBEF) at each time point using the following formula:
-
GBEF (%) = [(Baseline Volume - Post-injection Volume) / Baseline Volume] x 100
-
-
Determine the maximum GBEF and the time to achieve it. A normal response in dogs is typically characterized by a GBEF of at least 40% within one hour.[15]
-
Visualizations
Signaling Pathway
Caption: Sincalide CCK-A receptor signaling pathway.
Experimental Workflow
Caption: Workflow for a typical Sincalide experiment.
Troubleshooting Logic
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Cholecystokinin-stimulated intracellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Studies of gallbladder contraction using intramuscular sincalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. avirpharma.com [avirpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Sincalide: A Review of Clinical Utility, Proper Infusion Methodology, and Alternative Cholecystogogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. reference.medscape.com [reference.medscape.com]
- 21. drugs.com [drugs.com]
Validation & Comparative
Comparing Sincalide-induced gallbladder emptying with fatty meal response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods used to stimulate gallbladder emptying for diagnostic and research purposes: intravenous administration of sincalide, a synthetic analogue of cholecystokinin (CCK), and oral ingestion of a standardized fatty meal. This comparison is supported by experimental data to aid in the selection of the most appropriate method for clinical and research applications.
Mechanism of Action: A Tale of Two Stimuli
The contraction of the gallbladder is primarily regulated by the hormone cholecystokinin (CCK). Both sincalide and fatty meals leverage this physiological pathway, albeit through different modes of action.
A fatty meal stimulates the endocrine I-cells in the duodenum and jejunum to naturally release endogenous CCK.[1] This release is gradual, leading to a physiological and sustained contraction of the gallbladder. The presence of fats and proteins in the small intestine is the primary trigger for this process.[1][2]
Sincalide , the C-terminal octapeptide of CCK, is administered intravenously and acts directly on CCK-A receptors located on the smooth muscle of the gallbladder.[3] This direct action bypasses the need for endogenous CCK release and induces gallbladder contraction. The resulting pharmacokinetic profile and physiological response can be modulated by the rate of infusion.
Quantitative Comparison of Gallbladder Emptying
The primary metric for assessing gallbladder function is the gallbladder ejection fraction (GBEF), typically measured via hepatobiliary scintigraphy (HIDA scan). The following table summarizes quantitative data from studies comparing sincalide and fatty meal protocols.
| Parameter | Sincalide (0.02 µg/kg over 60 min) | Fatty Meal (e.g., Ensure Plus) | Key Considerations |
| Gallbladder Ejection Fraction (GBEF) - Lower Limit of Normal | ≥38%[3][4] | ~33%[5] | Normal values for fatty meals can vary depending on the specific meal used.[6] |
| Variability in GBEF | Lower variability with 60-minute infusion[3][4] | Higher variability[7] | Sincalide provides a more standardized and reproducible stimulus. |
| Time to Maximal Contraction | Maximal contraction occurs progressively over the infusion period.[5] | Can be more variable, with a latent period of 10-40 minutes before contraction begins.[7] | Fatty meal response is dependent on gastric emptying.[6][8] |
| Patient-Reported Side Effects | Minimal to no side effects (nausea, cramping) with the recommended 60-minute slow infusion.[3][4] | Generally well-tolerated.[5] | Rapid infusions of sincalide (<15 minutes) are associated with a higher incidence of abdominal pain and nausea.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for cholescintigraphy using both sincalide and a fatty meal.
Patient Preparation (Applicable to both protocols):
-
Patients should fast for a minimum of 4 hours, but not more than 24 hours, prior to the study.[6]
-
Opiate medications should be withheld for at least 6 hours before the scan as they can interfere with gallbladder emptying.[5]
Sincalide-Induced Gallbladder Emptying Protocol:
-
Radiopharmaceutical Administration: Administer 3-5 mCi of Technetium-99m (⁹⁹ᵐTc)-labeled mebrofenin or disofenin intravenously.
-
Gallbladder Filling: Acquire dynamic images until the gallbladder is maximally visualized, typically around 60 minutes post-injection.
-
Sincalide Infusion: Prepare a solution of sincalide at a dose of 0.02 µg/kg. Infuse intravenously over a 60-minute period using a constant infusion pump.
-
Image Acquisition: Continue to acquire dynamic images for the duration of the 60-minute infusion.
-
GBEF Calculation: Calculate the GBEF using the formula: GBEF (%) = [(Maximum gallbladder counts - Minimum gallbladder counts) / Maximum gallbladder counts] x 100.[3]
Fatty Meal-Induced Gallbladder Emptying Protocol:
-
Radiopharmaceutical Administration: Administer 3-5 mCi of ⁹⁹ᵐTc-labeled mebrofenin or disofenin intravenously.
-
Gallbladder Filling: Acquire dynamic images until the gallbladder is maximally visualized, typically around 60 minutes post-injection.
-
Fatty Meal Administration: Administer a standardized fatty meal, such as 240 mL (8 oz) of Ensure Plus, to be consumed orally within 5 minutes.[5]
-
Image Acquisition: Acquire dynamic images for at least 60 minutes following the consumption of the fatty meal.
-
GBEF Calculation: Calculate the GBEF using the same formula as for the sincalide protocol.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
Both sincalide and fatty meals are effective in stimulating gallbladder emptying for diagnostic evaluation. The choice between the two often depends on the specific requirements of the clinical or research setting.
Sincalide , when administered as a slow 60-minute infusion, offers a highly standardized and reproducible method with low variability in GBEF, making it ideal for clinical trials and research where precision is paramount.[3][4]
A fatty meal provides a more physiological stimulus and is often more accessible and less expensive.[5] However, the GBEF response can be more variable, and its effectiveness is contingent on normal gastric emptying.[6][8] Despite this, studies have shown that outcomes for patients undergoing cholecystectomy are similar regardless of whether sincalide or a fatty meal was used for the preoperative HIDA scan.[1][9]
For drug development professionals, understanding the nuances of these two methods is critical when designing studies that involve the assessment of gallbladder function or the potential effects of new chemical entities on the biliary system. The standardized protocol with sincalide may provide more consistent and comparable data across study sites and patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Normal values for sincalide cholescintigraphy: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.emory.edu [med.emory.edu]
- 5. A high-fat diet raises fasting plasma CCK but does not affect upper gut motility, PYY, and ghrelin, or energy intake during CCK-8 infusion in lean men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Comparison of clearance and metabolism of infused cholecystokinins 8 and 58 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin and gallbladder contraction: effect of CCK infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilizing the Cholecystagogue, Ensure Plus, Results in Similar Hepatobiliary Scintigraphy Study Results and Patient Outcomes Status Post Cholecystectomy, in Comparison With Sincalide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Sincalide and the CCK-8 Standard
This guide provides an objective comparison of the biological activity of Sincalide against the cholecystokinin octapeptide (CCK-8) standard. It is intended for researchers, scientists, and drug development professionals involved in gastroenterology, pharmacology, and related fields. The document summarizes key performance data, details experimental protocols for validation, and illustrates the underlying biological pathways.
Introduction: Sincalide as the CCK-8 Standard
Sincalide is a synthetic C-terminal octapeptide fragment of cholecystokinin (CCK).[1][2] It is structurally and functionally identical to endogenous CCK-8, which is considered the major bioactive segment of the full CCK hormone.[3] Due to this identity, Sincalide is not an "alternative" to CCK-8 but rather the pharmaceutical-grade version used for diagnostic purposes.[1][4] Its primary clinical applications include stimulating gallbladder contraction and pancreatic secretions to diagnose disorders of the gallbladder and pancreas.[1][2][5] The biological activity of any given preparation of Sincalide is therefore validated by comparing its performance against a highly purified CCK-8 reference standard.
Mechanism of Action: CCK Receptor Signaling
Sincalide exerts its effects by binding to cholecystokinin receptors (CCKR), which are G-protein coupled receptors (GPCRs).[5] There are two main subtypes:
-
CCK1 Receptor (CCK-A) : Found predominantly in peripheral tissues like the gallbladder, pancreas, and stomach. It binds CCK with a much higher affinity (500- to 1,000-fold greater) than it does for a related hormone, gastrin.[6] This receptor primarily mediates gallbladder contraction and pancreatic enzyme secretion.[5][7]
-
CCK2 Receptor (CCK-B) : Found mainly in the brain and stomach lining. It binds both CCK and gastrin with similar high affinity.[8]
Upon binding of Sincalide (CCK-8) to the CCK1 receptor, the receptor undergoes a conformational change, activating an associated Gq protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and the activation of Protein Kinase C (PKC).[6][8]
Comparative Biological Activity Data
The biological equivalence of Sincalide and CCK-8 is confirmed through various in vitro and in vivo assays. The following tables summarize quantitative data from representative studies.
Table 1: In Vitro Receptor Binding and Potency
| Assay Type | Receptor | Cell Line | Parameter | Value (CCK-8) | Reference |
| Receptor Binding | CCK-B (human) | CHO | IC₅₀ | 1.2 x 10⁻¹⁰ M | [3] |
| Functional Assay | CCK-B (rat) | CHO | EC₅₀ | 0.63 nM | [3] |
-
IC₅₀ (Half-maximal inhibitory concentration): Measures the concentration of a ligand required to displace 50% of a radiolabeled tracer from the receptor, indicating binding affinity.
-
EC₅₀ (Half-maximal effective concentration): Measures the concentration of a ligand that provokes a response halfway between the baseline and maximum effect, indicating potency.
Table 2: Comparative In Vivo Potency (Relative to CCK-8 Standard)
This table shows the relative potency of other CCK analogues compared to CCK-8, which is set as the standard (potency = 1.00). These studies confirm that CCK-8 is a highly potent form of the hormone.
| Assay | Species | Potency of CCK-33 | Potency of Caerulein | Reference |
| Pancreatic Secretion | Rat | 5.4 | 5.4 | [9] |
| Gallbladder Contraction | Guinea Pig | 1.8 | 5.8 | [9] |
Table 3: Clinical Comparison of Sincalide Formulations
A study comparing standard Sincalide (regular CCK-8) with a pharmacy-compounded version in humans demonstrated highly comparable biological effects on gallbladder function.
| Parameter | Regular CCK-8 | Pharmacy-Compounded CCK-8 | Correlation (r) | Reference |
| Gallbladder Ejection Fraction (GBEF) | Mean values not significantly different | Mean values not significantly different | 0.85 | [4] |
Experimental Protocols for Bioactivity Validation
Validating the biological activity of a Sincalide batch involves a multi-step process comparing it against a CCK-8 reference standard.
Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (IC₅₀) of Sincalide compared to the CCK-8 standard at CCK receptors.
-
Methodology:
-
Prepare membranes from cells engineered to express CCK1 or CCK2 receptors (e.g., CHO cells).[3]
-
Incubate the membranes with a constant concentration of a radiolabeled CCK-8 ligand (e.g., [³H]CCK-8 or ¹²⁵I-BH-CCK-8).[10]
-
Add increasing concentrations of either unlabeled CCK-8 standard or the Sincalide test sample.
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the bound radioactivity using a scintillation counter.
-
Plot the percentage of displacement against the ligand concentration and calculate the IC₅₀ value. The IC₅₀ of the Sincalide sample should be statistically equivalent to that of the CCK-8 standard.
-
In Vivo Gallbladder Contraction Assay (Cholescintigraphy)
-
Objective: To measure the in vivo potency of Sincalide by quantifying gallbladder ejection fraction (GBEF).
-
Methodology:
-
Subjects (animal or human) should fast for at least 4-6 hours.[11]
-
Administer a hepatobiliary imaging agent (e.g., Tc-99m-labeled HIDA) and allow it to concentrate in the gallbladder.
-
Acquire baseline images of the gallbladder using a gamma camera.
-
Administer Sincalide or CCK-8 standard via a controlled intravenous infusion. A common research and clinical dose is 0.02 µg/kg infused over a period of 15 to 60 minutes.[11][12]
-
Continuously acquire images for the duration of the infusion and for a set period afterward.
-
Calculate the GBEF using the formula: (Baseline Counts - Final Counts) / Baseline Counts * 100.
-
The GBEF induced by the Sincalide sample should be comparable to that of the CCK-8 standard.[4]
-
Important Clarification: The term "CCK-8 Assay" can be a source of confusion. The "Cell Counting Kit-8" (CCK-8) is a widely used laboratory tool for measuring cell viability and proliferation.[13] Its name is a coincidence and is unrelated to the hormone cholecystokinin-8 (Sincalide). This kit utilizes a WST-8 tetrazolium salt to produce a colored formazan dye in the presence of cellular dehydrogenases, allowing for the quantification of metabolically active cells.[13] It is not used to measure the biological activity of the Sincalide hormone itself.
References
- 1. Sincalide | C49H62N10O16S3 | CID 9833444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. adooq.com [adooq.com]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
A Comparative Analysis of Proprietary vs. Compounded Sincalide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proprietary (FDA-approved) and compounded sincalide for use in research settings. The information presented is intended to help researchers make informed decisions by highlighting key differences in quality, consistency, and regulatory oversight. While direct comparative studies with extensive quantitative data are limited in publicly available literature, this guide synthesizes existing information and outlines the experimental protocols necessary for a comprehensive evaluation.
Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent stimulator of gallbladder contraction and pancreatic secretion.[1] It is a critical tool in gastroenterology research and diagnostics. The choice between using a proprietary product, such as Kinevac®, and a compounded version can have significant implications for experimental reproducibility and data integrity.
Key Differences and Potential for Variability
Proprietary sincalide undergoes rigorous testing and validation as mandated by the U.S. Food and Drug Administration (FDA) to ensure its identity, purity, potency, and stability.[2][3] Compounded drugs, while fulfilling important clinical needs, are not subject to the same stringent pre-market approval process.[4][5] This can lead to significant variability in the quality and performance of compounded sincalide preparations.
Concerns regarding compounded sincalide primarily revolve around:
-
Potency and Purity: The United States Pharmacopeia (USP) monograph for sincalide historically required a complex in vivo bioassay using guinea pigs to determine potency.[6] This type of testing is often beyond the capabilities of many compounding pharmacies.[7] Variations in the synthesis and purification of the peptide can lead to sub-potent or super-potent batches and the presence of impurities, which can affect experimental outcomes.[7][8]
-
Stability: Peptides like sincalide can be susceptible to degradation over time, affecting their biological activity.[9] Proprietary products have established stability profiles based on extensive testing. The stability of compounded sincalide can be uncertain and may vary between different formulations and storage conditions.[8]
-
Sterility and Endotoxins: Compounded sterile preparations carry a risk of microbial contamination if not prepared under strict aseptic conditions.[10][11]
-
Lot-to-Lot Consistency: Lack of standardized manufacturing and testing can lead to significant variations between different batches of compounded sincalide, jeopardizing the reproducibility of research findings.[3][12]
Data Presentation: A Comparative Overview
Due to the lack of direct, publicly available quantitative comparative studies, the following table summarizes the potential differences between proprietary and compounded sincalide based on regulatory standards and documented concerns in the scientific literature. Researchers should consider these points when designing studies and interpreting results.
| Feature | Proprietary Sincalide (e.g., Kinevac®) | Compounded Sincalide | Potential Impact on Research |
| Regulatory Approval | FDA-approved new drug | Not FDA-approved; regulated by state pharmacy boards | Ensures consistent quality and performance for proprietary products. Variability in compounded products can affect data reproducibility. |
| Purity & Impurities | High purity with well-characterized and controlled impurity profile | Purity can vary; potential for unidentified or unquantified impurities | Impurities may have off-target effects or interfere with the biological activity of sincalide, leading to confounding results. |
| Potency (Bioactivity) | Standardized and verified, often through a biological assay (e.g., guinea pig gallbladder contraction) | Potency may not be consistently verified with a bioassay; may rely on mass-based concentration | Inconsistent potency can lead to inaccurate dose-response relationships and misinterpretation of experimental data. |
| Stability | Proven stability with a defined shelf-life under specified storage conditions | Stability is often not formally established and may vary significantly | Degradation of the peptide can lead to loss of activity and inaccurate results over the course of an experiment or between experiments. |
| Sterility & Endotoxins | Manufactured under Current Good Manufacturing Practices (cGMP) with strict sterility and endotoxin testing | Prepared under USP <797> guidelines, but practices can vary; risk of contamination | Microbial or endotoxin contamination can cause inflammatory responses in in vivo studies, confounding the experimental results. |
| Lot-to-Lot Consistency | High consistency between batches due to validated manufacturing processes and stringent quality control | Potential for significant variability between lots from the same or different compounding pharmacies | Lack of consistency can make it difficult to reproduce findings and compare data from different experiments or research groups. |
A clinical case study highlighted the potential for discrepancies, where two patients had significantly different gallbladder ejection fraction (GBEF) measurements when tested with compounded versus proprietary sincalide. In one patient, the GBEF was 11% with compounded sincalide and 32% with the proprietary version; in the second patient, the values were 24% and 72%, respectively.[13]
Experimental Protocols for Comparative Analysis
To rigorously compare proprietary and compounded sincalide, a series of analytical and biological assays should be performed. The following are detailed methodologies for key experiments.
1. Purity and Identity Analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
This experiment aims to determine the purity of the sincalide preparations and to confirm the identity of the peptide.
-
Methodology:
-
Sample Preparation: Reconstitute both proprietary and compounded sincalide in an appropriate solvent, such as sterile water or a buffer solution, to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Use a reversed-phase HPLC (RP-HPLC) system with a C18 column.
-
Employ a gradient elution method with two mobile phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detect the peptide and any impurities by UV absorbance at 214 nm and 280 nm.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Analyze the eluent from the main peak to confirm the molecular weight of sincalide (expected monoisotopic mass: ~1142.4 Da).
-
Perform tandem mass spectrometry (MS/MS) on the main peak to fragment the peptide and confirm its amino acid sequence.
-
Analyze any significant impurity peaks to identify their nature (e.g., truncated or modified peptides).
-
-
2. In-Vivo Bioassay: Guinea Pig Gallbladder Contraction
This experiment assesses the biological potency of the sincalide preparations based on their ability to induce gallbladder contraction. This method is based on the historical USP monograph for sincalide potency.[6][14]
-
Methodology:
-
Animal Preparation: Anesthetize a male guinea pig (300-400 g). Expose the jugular vein for intravenous injections and the gallbladder.
-
Measurement of Contraction: Attach a force-displacement transducer to the fundus of the gallbladder to measure isometric contractions.
-
Standard Curve: Prepare a standard curve using a reference standard of sincalide at various concentrations.
-
Sample Administration: Administer equimolar doses of proprietary and compounded sincalide intravenously.
-
Data Analysis: Record the contractile response for each preparation. Compare the dose-response curves of the proprietary and compounded sincalide to the reference standard to determine their relative potencies.
-
3. In-Vitro Bioassay: Amylase Release from Isolated Pancreatic Acini
This experiment evaluates the ability of sincalide to stimulate enzyme secretion from pancreatic acinar cells, another key physiological function.[1][15]
-
Methodology:
-
Isolation of Pancreatic Acini:
-
Euthanize a rat or mouse and dissect the pancreas.
-
Digest the pancreas with collagenase to isolate the acini.
-
Purify the acini by centrifugation.
-
-
Amylase Release Assay:
-
Incubate the isolated acini in a buffer solution.
-
Add varying concentrations of proprietary and compounded sincalide to the acini suspensions.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Measure the amylase activity in the supernatant using a commercially available kit.
-
-
Data Analysis: Plot the amylase release as a function of sincalide concentration for both preparations to compare their dose-response relationships and relative potencies.
-
Visualization of Signaling Pathways and Experimental Workflows
Sincalide (CCK-8) Signaling Pathway in Pancreatic Acinar Cells
Sincalide exerts its effects by binding to the cholecystokinin A receptor (CCK1R), a G-protein coupled receptor.[9] This initiates a cascade of intracellular signaling events leading to physiological responses like enzyme secretion.
References
- 1. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. axsource.com [axsource.com]
- 5. fda.gov [fda.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. wolterskluwer.com [wolterskluwer.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. ashp.org [ashp.org]
- 11. RxCe - Sterile Compounding-Standards & Regulations Materials [rxce.com]
- 12. casss.org [casss.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. In-vitro bioassays for cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Sincalide's In Vitro Dance with CCK Receptors: A Tale of Two Affinities
A comprehensive analysis of sincalide's cross-reactivity with cholecystokinin (CCK) receptor subtypes reveals a pronounced preference for the CCK-A receptor over the CCK-B receptor. This guide delves into the in vitro binding affinities and functional potencies of sincalide in comparison to other key CCK receptor ligands, supported by detailed experimental methodologies and pathway visualizations for researchers in pharmacology and drug development.
Sincalide, the C-terminal octapeptide of cholecystokinin (CCK-8), is a well-established agonist of CCK receptors. There are two primary subtypes of CCK receptors: CCK-A (alimentary) and CCK-B (brain). While both receptors bind the endogenous hormone CCK, they exhibit distinct pharmacological profiles and physiological roles. Understanding the selectivity of ligands like sincalide is crucial for the development of targeted therapeutics. In vitro studies consistently demonstrate that sincalide is a potent and selective agonist of the CCK-A receptor, with significantly lower affinity and potency for the CCK-B receptor.
Comparative Binding Affinities of Sincalide and Other Ligands
Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand is used to quantify the displacement by an unlabeled test compound, such as sincalide. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a measure of the compound's binding affinity.
A review of the literature provides the following comparative binding affinities for sincalide and other notable CCK receptor ligands at human CCK-A and CCK-B receptors:
| Compound | CCK-A Receptor Affinity (Ki/IC50, nM) | CCK-B Receptor Affinity (Ki/IC50, nM) | Selectivity |
| Sincalide (CCK-8) | ~0.6 - 2 | ~0.3 - 7.3 | Primarily CCK-A selective, but potent at both |
| Gastrin-17 | ~1000 | ~1 | CCK-B selective |
| Pentagastrin | High (less potent than CCK-8) | High (potent agonist) | CCK-B selective |
| CCK-4 | >1000 | ~10 | CCK-B selective |
| L-364,718 (Devazepide) | ~1 - 4 | ~200 - 500 | CCK-A selective antagonist |
| L-365,260 | ~200 - 700 | ~2 - 10 | CCK-B selective antagonist |
Note: Affinity values can vary between studies depending on the specific experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Functional Potency: A Measure of Receptor Activation
Beyond binding, functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and to quantify its potency. A common method is the calcium mobilization assay, which measures the increase in intracellular calcium concentration following receptor activation. The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and the maximum.
In vitro functional assays have demonstrated the following potencies:
| Compound | CCK-A Receptor Potency (EC50, nM) | CCK-B Receptor Potency (EC50, nM) | Activity |
| Sincalide (CCK-8) | ~0.417 | Data not consistently reported, but significantly less potent than at CCK-A | Agonist |
| Gastrin-17 | Low potency | High potency | Agonist |
| Pentagastrin | Low potency | High potency | Agonist |
While sincalide is a potent agonist at the CCK-A receptor, its functional potency at the CCK-B receptor is considerably lower.
Experimental Methodologies
Radioligand Binding Assay Protocol
A standard competitive radioligand binding assay protocol for CCK receptors involves the following steps:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human CCK-A or CCK-B receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8 or [3H]L-364,718) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay Protocol
Functional potency is often assessed by measuring the mobilization of intracellular calcium upon receptor activation. The general steps are as follows:
-
Cell Culture: Cells expressing the target CCK receptor subtype are cultured in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: A fluorescent imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence signal at each compound concentration is used to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for a calcium mobilization functional assay.
Signaling Pathways of CCK Receptors
Both CCK-A and CCK-B receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Simplified signaling pathway for CCK-A and CCK-B receptors.
A Comparative Analysis of Sincalide and Alternative Cholecystagogues for Efficacy in Gallbladder Contraction
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of sincalide, a synthetic cholecystokinin (CCK) analog, with other cholecystagogues used in diagnostic imaging and research. The analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and underlying physiological mechanisms.
Introduction to Cholecystagogues
Cholecystagogues are substances that stimulate the gallbladder to contract, leading to the ejection of bile into the small intestine. This physiological response is crucial for digestion and is a key diagnostic indicator of gallbladder function, often measured as the gallbladder ejection fraction (GBEF) during hepatobiliary scintigraphy. Sincalide (Kinevac®), the C-terminal octapeptide of CCK, is the most widely used pharmacological cholecystagogue. However, its availability can be intermittent, prompting the investigation and use of alternatives. This guide compares sincalide's performance against fatty meals, compounded sincalide, and other CCK analogs.
Mechanism of Action: The Cholecystokinin-1 Receptor (CCK-1R) Signaling Pathway
Sincalide and other CCK analogs exert their effects by binding to the cholecystokinin-1 receptor (CCK-1R), a G-protein coupled receptor located on the smooth muscle cells of the gallbladder.[1] This binding initiates a signaling cascade that results in gallbladder contraction.
The activation of the CCK-1R by a ligand like sincalide triggers the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the gallbladder smooth muscle.
Quantitative Comparison of Cholecystagogue Efficacy
The primary measure of a cholecystagogue's efficacy is the resulting gallbladder ejection fraction (GBEF). The following tables summarize the quantitative data from comparative studies.
Table 1: Sincalide vs. Fatty Meal Cholecystagogues
| Cholecystagogue | Mean GBEF (± SD) | Lower Limit of Normal GBEF | Study Population | Reference |
| Sincalide (0.02 µg/kg over 60 min) | 75.8% ± 16.3% | 38% | Healthy Volunteers | [2] |
| Ensure Plus (237 mL) | 62.6% ± 21.3% | 33% | Healthy Volunteers | [3] |
| Half-and-Half Milk (240 mL/70 kg) | 53.6% ± 20.2% | Not established, wide variability | Healthy Volunteers | [4][5] |
Note: GBEF values can vary based on infusion/ingestion protocols and patient populations.
Table 2: Proprietary Sincalide vs. Compounded Sincalide
| Cholecystagogue | Patient 1 GBEF | Patient 2 GBEF | Study Details | Reference |
| Proprietary Sincalide | 32% | 72% | Repeat scan after 72 hours | [1][6] |
| Compounded Sincalide | 11% | 24% | Initial scan | [1][6] |
Note: This case study highlights potential variability between proprietary and compounded formulations.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies.
Hepatobiliary Scintigraphy with Sincalide
This procedure, also known as a HIDA scan with cholecystokinin, is the gold standard for measuring GBEF.
Protocol Details:
-
Patient Preparation: Patients are required to fast for a minimum of 4 to 6 hours prior to the study to ensure a full gallbladder.[3] Medications that may interfere with gallbladder emptying, such as opiates and anticholinergics, should be withheld.[2]
-
Radiopharmaceutical Administration: A technetium-99m (99mTc) labeled hepatobiliary iminodiacetic acid (HIDA) agent, such as 99mTc-mebrofenin, is administered intravenously.
-
Gallbladder Filling: Dynamic images are acquired until the radiotracer fills the gallbladder, which typically occurs within 60 minutes.
-
Sincalide Infusion: Sincalide is administered as a controlled intravenous infusion, with the current recommended protocol being 0.02 µg/kg over 60 minutes.[2]
-
Dynamic Imaging and GBEF Calculation: Dynamic images are acquired throughout the sincalide infusion. Regions of interest are drawn around the gallbladder and an adjacent background area to generate a time-activity curve. The GBEF is then calculated from this curve. A GBEF of 38% or greater is generally considered normal with this protocol.[2]
Hepatobiliary Scintigraphy with a Fatty Meal (Ensure Plus)
Due to intermittent shortages of sincalide, fatty meals have been utilized as an alternative cholecystagogue. Ensure Plus is a commonly used standardized fatty meal.[3][7][8]
Protocol Details:
-
Patient Preparation: Similar to the sincalide protocol, patients should fast for 4 to 6 hours.[3]
-
Radiopharmaceutical Administration and Gallbladder Filling: The same procedure as with the sincalide protocol is followed.
-
Fatty Meal Administration: The patient ingests 237 mL (8 oz) of Ensure Plus, typically within 5 minutes.[7]
-
Dynamic Imaging and GBEF Calculation: Dynamic imaging is performed for 60 minutes following the ingestion of the fatty meal. The GBEF is calculated using the same method as for the sincalide protocol. A GBEF of 33% or greater is considered normal when using Ensure Plus.[3]
Efficacy Comparison and Discussion
Sincalide vs. Fatty Meals
Studies directly comparing sincalide to fatty meals have demonstrated that sincalide produces a higher mean GBEF and less variability in results among healthy individuals.[4][5] For instance, a study comparing a 10-minute infusion of sincalide to half-and-half milk found a significantly higher mean GBEF with sincalide (75.8% ± 16.3% vs. 53.6% ± 20.2%).[4][5] The wider variability with fatty meals is likely due to individual differences in gastric emptying and endogenous CCK release.[2] While fatty meals are a viable alternative during sincalide shortages, their use introduces more physiological variables that can affect the accuracy and reproducibility of GBEF measurements.[7][8]
Proprietary vs. Compounded Sincalide
A case study comparing proprietary sincalide (Kinevac®) to a compounded formulation in two patients showed markedly different GBEF results.[1][6] In both patients, the GBEF was significantly lower with the compounded sincalide. This suggests that the potency and stability of compounded sincalide may be variable, and therapeutic equivalence should not be assumed.[1][6]
Other Pharmacological Cholecystagogues
-
Caerulein: This decapeptide, originally isolated from the skin of the Australian green tree frog, is a potent CCK analog. While studies have shown that caerulein effectively stimulates gallbladder contraction, direct comparative studies with sincalide using standardized cholescintigraphy to measure GBEF in humans are limited.[8] One study comparing intramuscular ceruletide (a synthetic analog of caerulein) with a fatty meal during oral cholecystography found that ceruletide resulted in a greater maximal percent gallbladder contraction (47.5% ± 27.7 vs. 33.9% ± 16.3).[8] However, this study did not use sincalide as a comparator and employed a different imaging modality.
Conclusion
Sincalide remains the gold standard for pharmacological stimulation of the gallbladder during hepatobiliary scintigraphy due to its consistent and reproducible effects on gallbladder contraction. While fatty meals like Ensure Plus serve as a practical alternative, particularly during shortages of sincalide, they are associated with greater variability in GBEF results. The limited data on compounded sincalide suggests that its efficacy may not be equivalent to the proprietary formulation. Further head-to-head clinical trials are needed to definitively compare the efficacy of sincalide with other pharmacological cholecystagogues like caerulein and CCK-33 using standardized GBEF measurement protocols. For researchers and clinicians, the choice of cholecystagogue should be guided by the need for precision and reproducibility, with sincalide being the preferred agent when available.
References
- 1. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sincalide-stimulated cholescintigraphy: a multicenter investigation to determine optimal infusion methodology and gallbladder ejection fraction normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of new cholecystokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Effects of a novel cholecystokinin (CCK) receptor antagonist, MK-329, on gallbladder contraction and gastric emptying in humans. Implications for the physiology of CCK. [scholars.duke.edu]
- 5. CCK-1 receptor blockade for treatment of biliary colic: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of acute hyperglycaemia on gall bladder contraction induced by cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Albiglutide on Cholecystokinin-Induced Gallbladder Emptying in Healthy Individuals: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasonic evaluation of gallbladder emptying with ceruletide: comparison to oral cholecystography with fatty meal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Gallbladder Ejection Fraction with Sincalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for assessing gallbladder ejection fraction (GBEF) using sincalide, a synthetic analogue of cholecystokinin (CCK). The reproducibility and reliability of GBEF measurements are critical for the accurate diagnosis of gallbladder dyskinesia and for the evaluation of prokinetic agents in drug development. This document summarizes quantitative data from key studies, details experimental protocols, and presents visual workflows and signaling pathways to support research and clinical trial design.
Data Presentation: Reproducibility of Sincalide Infusion Protocols
The choice of sincalide infusion protocol significantly impacts the variability of GBEF measurements. A multicenter study by Ziessman et al. provides robust data on this subject, demonstrating that a 60-minute infusion yields the most reproducible results.[1][2][3][4] The coefficient of variation (CV), a measure of relative variability, is lowest with the 60-minute infusion protocol.
| Infusion Duration | GBEF Measurement Time Point | Coefficient of Variation (CV) | 95% Confidence Interval (CI) |
| 15 minutes | 15 minutes | 52% | 44% - 63% |
| 30 minutes | 30 minutes | 35% | 29.2% - 42.1% |
| 60 minutes | 60 minutes | 19% | 16% - 23% |
| Data sourced from Ziessman et al.[1][2][3][4] |
These findings strongly suggest that the 60-minute infusion of sincalide should be the standard methodology to minimize variability in GBEF measurements.[2] For this standardized protocol, the lower limit of normal for GBEF has been established at 38%.[1][2][3][5]
However, it is important to note that not all studies have found GBEF to be a highly reproducible measure. A retrospective review reported that on re-testing, 53% of patients initially diagnosed with biliary dyskinesia based on a low GBEF had a normal GBEF.[6] This highlights the importance of standardized protocols and careful patient selection in clinical practice and research.
Comparison of Cholecystagogues: Sincalide vs. Fatty Meal
While sincalide is a potent and standardized stimulus for gallbladder contraction, fatty meals are also used as a physiological alternative. Each method has its own set of advantages and disadvantages.
| Feature | Sincalide | Fatty Meal |
| Stimulus | Standardized, potent pharmacological stimulus (CCK-A receptor agonist).[1] | Physiological stimulus, composition and volume can vary.[7][8] |
| Reproducibility | High reproducibility with optimized infusion protocol (60-minute infusion).[1][2][3] | Reproducibility is dependent on the standardization of the meal.[8] |
| Patient Tolerance | Can cause side effects such as abdominal cramping and nausea.[1] | Generally well-tolerated, though may not be suitable for patients with certain dietary restrictions or delayed gastric emptying.[7] |
| Clinical Utility | Widely used for the diagnosis of gallbladder dyskinesia.[5] | An alternative when sincalide is unavailable or contraindicated.[7][8] One study suggested a more normalized distribution of results with an oral fatty meal supplement.[9] |
| Limitations | Potential for non-physiological, rapid gallbladder contraction with bolus or short infusions. | The GBEF response is dependent on the rate of gastric emptying and digestion, which can be variable.[7] |
Experimental Protocols
Recommended Protocol for Sincalide-Stimulated Cholescintigraphy (60-minute infusion)
This protocol is based on the findings of the multicenter trial by Ziessman et al. and is recommended for optimal reproducibility.[1][2][3]
-
Patient Preparation:
-
Patients should fast for a minimum of 4 hours prior to the study to ensure gallbladder filling.
-
Opioid medications and other drugs that may affect gallbladder motility should be discontinued for a sufficient period before the study.
-
-
Radiopharmaceutical Administration:
-
Administer 5 mCi (185 MBq) of 99mTc-mebrofenin or 99mTc-disofenin intravenously.
-
Acquire images until the gallbladder is maximally visualized, typically around 60 minutes post-injection.
-
-
Sincalide Infusion:
-
Prepare a 0.02 µg/kg dose of sincalide.
-
Dilute the sincalide in a suitable volume (e.g., 30 mL) of normal saline.
-
Infuse the diluted sincalide intravenously over a period of 60 minutes using a constant infusion pump.
-
-
Image Acquisition:
-
Begin dynamic image acquisition simultaneously with the start of the sincalide infusion.
-
Acquire images continuously for 60 minutes.
-
-
Data Analysis and GBEF Calculation:
-
Draw regions of interest (ROIs) around the gallbladder and an adjacent background area (e.g., liver).
-
Generate a background-corrected time-activity curve for the gallbladder.
-
Calculate the GBEF at 60 minutes using the following formula: GBEF (%) = [(Maximum Counts - Minimum Counts) / Maximum Counts] x 100
-
Mandatory Visualizations
Experimental Workflow for GBEF Reproducibility Assessment
Caption: Experimental workflow for assessing gallbladder ejection fraction (GBEF) using a 60-minute sincalide infusion.
Signaling Pathway of Sincalide in Gallbladder Smooth Muscle Contraction
Caption: Simplified signaling pathway of sincalide-induced gallbladder smooth muscle contraction.
References
- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]
- 2. Sincalide | C49H62N10O16S3 | CID 9833444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Sincalide: Generic, Uses, Side Effects, Dosage [medicinenet.com]
- 5. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Sincalide Challenge in Sphincter of Oddi Manometry Research
For Researchers, Scientists, and Drug Development Professionals
The evaluation of Sphincter of Oddi Dysfunction (SOD) remains a significant challenge in gastroenterology. Sphincter of Oddi Manometry (SOM) is currently considered the gold standard for diagnosis, providing direct measurement of sphincter pressures. To enhance the diagnostic accuracy of this procedure, provocative agents are often employed to unmask subtle abnormalities in sphincter function. This guide provides a comprehensive comparison of the use of sincalide, a synthetic cholecystokinin (CCK) analog, as a provocative agent during SOM, supported by experimental data and detailed protocols.
Understanding the Role of Sincalide in Sphincter of Oddi Manometry
Sincalide mimics the action of endogenous cholecystokinin, a hormone that plays a crucial role in biliary and pancreatic function. In a healthy individual, CCK induces contraction of the gallbladder and relaxation of the Sphincter of Oddi, facilitating the flow of bile and pancreatic juice into the duodenum. In the context of SOM, a sincalide challenge is designed to assess the sphincter's response to this physiological stimulus. An abnormal or "paradoxical" response, where the sphincter contracts or fails to relax, can be indicative of SOD.
Quantitative Comparison of Manometric Parameters with and without Sincalide Challenge
The following table summarizes the expected manometric findings in a healthy individual versus a patient with Sphincter of Oddi Dysfunction, both at baseline and in response to a sincalide challenge. These values are compiled from various clinical studies and represent typical findings.
| Manometric Parameter | Condition | Baseline Measurement (without Sincalide) | Post-Sincalide Challenge |
| Basal Pressure | Healthy | < 40 mmHg | Decrease or no significant change |
| SOD | Often > 40 mmHg | Paradoxical Increase or failure to decrease | |
| Phasic Wave Amplitude | Healthy | Variable | Decrease |
| SOD | Often elevated | Paradoxical Increase or failure to decrease | |
| Phasic Wave Frequency | Healthy | Variable (typically < 8/min) | Decrease |
| SOD | Often elevated (tachyoddia) | No significant change or increase |
Note: Values can vary between studies and patient populations. The "paradoxical response" is a key indicator of potential SOD.
Experimental Protocols
Sphincter of Oddi Manometry (SOM) Procedure
A standardized protocol for SOM is crucial for reproducible results. The following is a generalized methodology:
-
Patient Preparation: Patients are required to fast for at least 8 hours prior to the procedure. Medications that may interfere with sphincter motility, such as narcotics, anticholinergics, and calcium channel blockers, should be discontinued for an appropriate period as advised by the clinician.
-
Procedure: SOM is performed during an Endoscopic Retrograde Cholangiopancreatography (ERCP). A specialized triple-lumen manometry catheter is passed through the endoscope and into the bile duct or pancreatic duct.
-
Baseline Measurement: The catheter is slowly withdrawn across the Sphincter of Oddi, and continuous pressure recordings are obtained to establish a baseline measurement of basal pressure, phasic wave amplitude, and frequency.
-
Provocative Challenge: Following baseline measurements, a provocative agent may be administered.
Sincalide Challenge Protocol
-
Dosage and Administration: A common dosage of sincalide for this purpose is 20 ng/kg (0.02 µg/kg) administered as a slow intravenous (IV) bolus injection over 30 to 60 seconds.
-
Post-Challenge Monitoring: Manometric recordings are continued for at least 10 minutes following the administration of sincalide to observe the full response of the sphincter.
-
Interpretation: The post-sincalide manometric data is then compared to the baseline measurements to identify a normal physiological response (relaxation) or a paradoxical response (contraction).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the physiological signaling pathway of cholecystokinin and the experimental workflow of a sincalide challenge during SOM.
Caption: Sincalide signaling in normal vs. SOD states.
Caption: Workflow of a sincalide challenge during SOM.
Comparison with Alternative Provocative Agents
While sincalide is a commonly used provocative agent, other substances can also be used to assess Sphincter of Oddi function. The table below compares sincalide with morphine and secretin.
| Provocative Agent | Mechanism of Action | Expected Normal Response (Manometry) | Advantages | Disadvantages |
| Sincalide | CCK-A receptor agonist | Relaxation (decreased basal pressure and phasic activity) | Physiologically relevant stimulus | Can induce a paradoxical response in SOD, aiding diagnosis |
| Morphine | Opioid receptor agonist | Contraction (increased basal pressure and phasic activity)[1] | Readily available | Non-physiological stimulus; can induce spasm in healthy individuals, potentially leading to false positives[1] |
| Secretin | Stimulates pancreaticobiliary bicarbonate and fluid secretion | Transient increase in pancreatic duct pressure in healthy individuals.[2] In SOD, may cause a persistent elevation.[2] | Can assess pancreatic outflow and sphincter response to increased flow | Less data on direct manometric pressure changes compared to sincalide; primarily used with imaging (MRCP).[3][4] |
Reproducibility and Limitations
It is crucial to acknowledge that the reproducibility of Sphincter of Oddi Manometry, with or without provocative challenges, has been a subject of debate in the literature. Factors such as patient sedation, catheter positioning, and the inherent variability of sphincter motility can influence the results. Therefore, adherence to standardized protocols and careful interpretation of the findings in the clinical context are paramount.
Conclusion
The sincalide challenge during Sphincter of Oddi Manometry is a valuable tool in the diagnostic workup of Sphincter of Oddi Dysfunction. By observing the sphincter's response to a physiological stimulus, clinicians can gain insights into its function that may not be apparent from baseline measurements alone. However, the potential for variability in results underscores the need for standardized protocols and continued research to refine the diagnostic criteria for SOD. This guide provides a foundational understanding for researchers and drug development professionals working to advance the diagnosis and treatment of this complex disorder.
References
- 1. Effects of narcotic analgesic drugs on human Oddi’s sphincter motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphincter of Oddi dysfunction and pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of secretin-stimulated magnetic resonance pancreatography and manometry results in patients with suspected sphincter of oddi dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective comparison of secretin‐stimulated magnetic resonance cholangiopancreatography with manometry in the diagnosis of sphincter of Oddi dysfunction types II and III - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Validating Sincalide Quantification Methods in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of Sincalide, a synthetic C-terminal octapeptide of cholecystokinin, in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comprehensive comparison of established analytical methods, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most suitable assay for your research needs.
The inherent challenges of quantifying peptide drugs like Sincalide, including their low concentrations in biological fluids and potential for instability, necessitate robust and validated analytical methods. This document focuses on two primary techniques: Ligand Binding Assays, specifically Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While data directly validating Sincalide quantification is limited in publicly available literature, this guide leverages data from its endogenous analogue, cholecystokinin-8 (CCK-8), to provide a comparative framework. It is crucial to note that while the methodologies are transferable, a full validation according to regulatory guidelines is essential for any method applied to Sincalide quantification.
Performance Snapshot: A Head-to-Head Comparison
The choice of an analytical method hinges on a variety of factors, including the required sensitivity, specificity, and the nature of the biological matrix. The following tables summarize the key performance characteristics of RIA and LC-MS/MS for the quantification of CCK-8, offering a predictive comparison for Sincalide analysis.
Table 1: Performance Characteristics of Radioimmunoassay (RIA) for CCK-8 Quantification
| Parameter | Performance |
| Linear Range | 1 - 50 pM |
| Lower Limit of Quantification (LLOQ) | 1 pM[1] |
| Accuracy | Not explicitly stated in reviewed sources |
| Precision (Intra-assay CV) | 9%[1] |
| Precision (Inter-assay CV) | 9.5%[1] |
| Specificity | Can be prone to cross-reactivity with gastrin[2] |
| Sample Volume | Typically requires larger sample volumes |
| Throughput | Lower compared to LC-MS/MS |
Table 2: Performance Characteristics of LC-MS/MS for CCK-8 Quantification
| Parameter | Performance |
| Linear Range | 0.05 - 2.5 ng/mL (approximately 44 - 2200 pM)[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (approximately 44 pM)[3][4] |
| Accuracy (% Relative Error) | Average of 11.3%[3][4] |
| Precision (% Coefficient of Variation) | 15.5%[3][4] |
| Specificity | High, able to distinguish between structurally similar peptides |
| Sample Volume | Can be adapted for smaller sample volumes |
| Throughput | Higher, suitable for large sample batches |
Diving Deeper: Experimental Protocols
A detailed and well-documented experimental protocol is the cornerstone of a validated analytical method. Below are generalized protocols for RIA and LC-MS/MS based on methodologies reported for CCK-8, which can serve as a starting point for developing a Sincalide-specific assay.
Radioimmunoassay (RIA) Protocol
RIA is a traditional immunoassay technique that relies on the competition between a radiolabeled antigen and a non-labeled antigen for a limited number of antibody binding sites.
1. Sample Preparation:
-
Collect whole blood in tubes containing aprotinin and EDTA.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Perform ethanol extraction of plasma samples and standards.[1]
-
Dry the extracts under nitrogen gas.[1]
-
Reconstitute the dried extracts in assay buffer.[1]
2. Assay Procedure:
-
Prepare a standard curve using known concentrations of Sincalide in charcoal-stripped plasma.[1]
-
Incubate samples, standards, radiolabeled Sincalide (e.g., ¹²⁵I-Sincalide), and a specific primary antibody.
-
Introduce a secondary antibody to precipitate the primary antibody-antigen complex.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Calculate the concentration of Sincalide in the samples by comparing their radioactivity with the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.
1. Sample Preparation:
-
Collect whole blood in tubes containing EDTA.
-
Centrifuge to obtain plasma and store at -80°C.
-
For endogenous CCK-8, immunoprecipitation with a specific antibody is often employed to enrich the sample and remove interfering substances.[3][4]
-
Alternatively, for higher concentration samples or with optimized LC-MS/MS systems, protein precipitation or solid-phase extraction (SPE) may be sufficient.
-
Elute the analyte and evaporate the solvent.
-
Reconstitute the sample in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an additive like formic acid to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Optimize the multiple reaction monitoring (MRM) transitions for both Sincalide and an internal standard. This involves selecting a specific precursor ion and a product ion for each compound to ensure high selectivity.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical method.
Figure 1. Experimental workflow for Radioimmunoassay (RIA).
Figure 2. Experimental workflow for LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
Both RIA and LC-MS/MS present viable options for the quantification of Sincalide in biological samples, each with its own set of advantages and limitations.
-
Radioimmunoassay (RIA) offers excellent sensitivity, making it suitable for studies where very low concentrations of Sincalide are expected. However, its susceptibility to cross-reactivity with structurally similar molecules like gastrin necessitates careful validation of antibody specificity. The use of radioactive materials also requires specialized laboratory facilities and safety protocols.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior specificity and a wider linear dynamic range. Its high-throughput nature makes it ideal for analyzing large numbers of samples. While the initial investment in instrumentation is higher, the development of highly selective and sensitive assays is often more straightforward compared to generating specific antibodies for RIA.
Ultimately, the choice between these methods will depend on the specific requirements of the study, including the desired level of sensitivity and specificity, the number of samples to be analyzed, and the available laboratory resources. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is imperative to ensure the generation of reliable and reproducible data for the successful development and application of Sincalide-based therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Plasma concentrations of cholecystokinin, CCK-8, and CCK-33, 39 in rats, determined by a method based on enzyme digestion of gastrin before HPLC and RIA detection of CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the sulfated cholecystokinin CCK-8 in hamster plasma using immunoprecipitation liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sincalide Ammonium: A Guide for Laboratory Professionals
The safe and compliant disposal of sincalide ammonium is critical for ensuring laboratory safety and environmental protection. As a potent peptide hormone analog, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous pharmaceutical waste. Adherence to proper disposal protocols is essential to prevent environmental contamination and comply with regulatory standards.
This guide provides detailed, step-by-step procedures for the disposal of this compound in various forms, from unused vials to reconstituted solutions and empty containers.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling and disposal activities should be conducted in a well-ventilated area, such as a fume hood.
Key Hazard Information:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
In case of accidental spillage, collect the spillage to prevent it from entering drains or water courses[1]. The spill area should be decontaminated after the material has been collected[2].
Disposal of Unused or Expired this compound
Unused or expired vials of this compound must not be disposed of in regular trash or flushed down the sewer system[2][3]. Improper disposal can lead to the release of active pharmaceutical ingredients into the environment, contaminating water systems[4][5].
Procedure:
-
Segregation: Treat all unused and expired this compound as hazardous pharmaceutical waste.
-
Packaging: Place the original vials into a designated, clearly labeled hazardous waste container. In accordance with EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers[5][6].
-
Disposal: Arrange for disposal through an approved and licensed waste disposal contractor specializing in pharmaceutical or hazardous chemical waste[1][2]. Ensure the disposal method complies with all federal, state, and local regulations. The most common treatment method for this type of waste is incineration at a permitted facility[5].
Disposal of Reconstituted and Diluted Solutions
Any unused portion of reconstituted or diluted sincalide solution must be discarded and not stored for future use beyond its stability window.
Procedure:
-
Stability and Discard Timeframes: Adhere to the recommended timeframes for discarding prepared solutions to ensure patient safety and product efficacy.
-
Collection: Collect all unused reconstituted or diluted solutions in a sealed, leak-proof container designated for hazardous liquid pharmaceutical waste.
-
Disposal: The collected liquid waste must be disposed of through an approved hazardous waste processor. Do not pour the solution down the drain[2][3].
| Solution Type | Storage Condition | Maximum Storage Time Before Discarding |
| Reconstituted Solution | Room Temperature | 8 hours[7][8] |
| Diluted for Infusion | Room Temperature | 1 hour[7][9] |
Disposal of Empty Vials and Packaging
Properly decontaminated containers can often be disposed of as non-hazardous waste, reducing the volume of hazardous material.
Procedure:
-
Initial Rinse: The first rinse of an empty vial must be collected and treated as hazardous waste[10]. For highly toxic substances, the first three rinses should be collected[10]. Given sincalide's high aquatic toxicity, collecting the first three rinses is a best practice.
-
Thorough Rinsing: After the initial collection, thoroughly rinse the empty vial with a suitable solvent (e.g., water) multiple times.
-
Label Removal: Before disposal, ensure the original label is completely removed or defaced to prevent misidentification[10].
-
Final Disposal: Once thoroughly rinsed and with the label removed, the glass vial can typically be disposed of in a designated container for broken glass or recycled, depending on institutional policies[10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
References
- 1. This compound|70706-98-8|MSDS [dcchemicals.com]
- 2. medline.com [medline.com]
- 3. bracco.com [bracco.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. m.youtube.com [m.youtube.com]
- 7. drugs.com [drugs.com]
- 8. sincalide.com [sincalide.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling Sincalide Ammonium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Sincalide ammonium, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which is classified as harmful if swallowed and causes serious eye irritation.[1][2] The following table summarizes the recommended PPE.
| Operational Phase | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Level Tasks (e.g., visual checks, handling closed containers) | Safety glasses with side shields or chemical splash goggles. | Nitrile, neoprene, or PVC gloves. | Long-sleeve lab coat. | Not generally required if in a well-ventilated area. |
| Active Handling (e.g., weighing, transferring, preparing solutions) | Chemical splash goggles and a full-face shield. | Chemical-resistant gloves with long cuffs (e.g., Butyl rubber, Neoprene). Cuffs should be rolled up to prevent drips from running down the arm.[3] | Chemical-resistant apron or coveralls. | In non-routine exposure conditions or where dust inhalation is possible, use a NIOSH-approved respirator with appropriate cartridges.[2] A self-contained breathing apparatus should be available for emergency use.[2] |
Experimental Protocol: Safe Handling and Disposal of this compound
The following procedural guidance outlines the step-by-step methodology for the safe handling and disposal of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spatulas, weighing paper, containers, and cleaning supplies.
Handling and Use
-
Don PPE: Put on all required personal protective equipment as specified in the table above for "Active Handling."
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a clean, designated spatula for handling the powder.
-
Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not dry sweep.
-
-
Solution Preparation:
-
When dissolving the solid, slowly add the powder to the solvent to avoid splashing.
-
If the solution needs to be heated, do so in a well-ventilated area, preferably within the fume hood.
-
-
Post-Handling:
Storage
-
Store vials of lyophilized Sincalide for Injection at room temperature (15° - 30°C).[4]
-
Keep the container tightly closed in a dry and well-ventilated place.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable cleaning agent.
-
Disposal
-
Waste Classification: this compound is very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it with household garbage or allow it to reach the sewage system.[5]
-
Container Disposal: Thoroughly rinse the empty container before disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
